Technical Whitepaper: Biological Activity & Medicinal Chemistry of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
The following is an in-depth technical guide regarding the chemical biology and pharmacological utility of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine . CAS Registry Number: 1248236-11-4 Formula: C₆H₉N₃O₂S Molecular Weig...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide regarding the chemical biology and pharmacological utility of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine .
2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a specialized heterocyclic building block used primarily in the Fragment-Based Drug Discovery (FBDD) of protein kinase inhibitors. Unlike its reactive analog 2-(methylsulfonyl)pyrimidine (where the sulfone is a leaving group), this compound features a methylene bridge (
) between the pyrimidine ring and the sulfone moiety. This structural nuance renders the sulfone chemically stable, allowing it to function as a fixed hydrogen-bond acceptor in the ATP-binding pocket of target enzymes, particularly Janus Kinases (JAK) and Cyclin-Dependent Kinases (CDK) .
This guide outlines the compound's pharmacophore properties, synthetic utility, and protocols for evaluating its biological potential in kinase inhibitor scaffolds.
Chemical Biology & Pharmacophore Analysis[3]
Structural Significance
The biological activity of this compound is dictated by its three functional domains:
4-Amino Group (H-Bond Donor): Acts as a critical "hinge binder," forming hydrogen bonds with the backbone carbonyls of residues (e.g., Glu, Leu) within the kinase ATP-binding site.
Pyrimidine Core (Scaffold): Provides the rigid aromatic framework necessary for
-stacking interactions with the gatekeeper residues.
((Methylsulfonyl)methyl) Tail (H-Bond Acceptor): The sulfone oxygen atoms serve as strong hydrogen bond acceptors. The methylene spacer provides rotational freedom, allowing the sulfone to orient itself toward polar residues in the ribose-binding pocket or the solvent-exposed front, improving water solubility and metabolic stability.
Mechanism of Action (Kinase Inhibition Context)
While the fragment itself has low micromolar to millimolar affinity, it is designed to be elaborated at the 5-position or the exocyclic amine. In the context of JAK inhibition, the sulfone moiety mimics the polar interactions often required to achieve selectivity over other kinases.
Signaling Pathway Visualization
The following diagram illustrates the theoretical integration of this pharmacophore into a JAK-STAT signaling inhibitor workflow.
Figure 1: Canonical JAK-STAT pathway. The 2-((methylsulfonyl)methyl)pyrimidin-4-amine scaffold targets the ATP-binding site of the JAK node.
Synthesis & Quality Control
To ensure biological data reproducibility, the compound must be synthesized with high purity (>98%), as sulfinate by-products can interfere with enzymatic assays.
Synthetic Route
The most robust synthesis involves the nucleophilic displacement of a chloromethyl precursor by sodium methanesulfinate.
This protocol validates the activity of the fragment or its derivatives against a target kinase (e.g., JAK2).
Reagents:
Kinase Buffer: 50 mM Tris pH 7.5, 10 mM
, 0.1 mg/mL BSA, 1 mM DTT.
Substrate: Poly(Glu, Tyr) 4:1 peptide.
Detection: ADP-Glo™ Reagent (Promega).
Procedure:
Preparation: Dilute the compound in 100% DMSO to
the final screening concentration.
Incubation: Add 1
of compound to 20 of Kinase/Substrate master mix in a 384-well plate.
Reaction Start: Add 5
of ATP (at concentration). Incubate at room temperature for 60 minutes.
Termination: Add 25
of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Detection: Add 50
of Kinase Detection Reagent. Incubate for 30 minutes.
Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).
Analysis: Calculate Percent Inhibition relative to DMSO controls.
Metabolic Stability Assay (Microsomal Stability)
Since the methylene bridge is a potential site for metabolic oxidation, this assay is critical.
Incubate 1
compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
Sample at 0, 15, 30, and 60 minutes.
Quench with ice-cold acetonitrile containing internal standard.
Analyze supernatant via LC-MS/MS to determine intrinsic clearance (
).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394625, 2-Methanesulfonylmethyl-pyrimidin-4-ylamine. Retrieved from [Link]
Norman, R. A., et al. (2012).Structure-guided design of JAK inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for pyrimidine-amine scaffolds in JAK inhibition).
Lombardo, L. J., et al. (2004).Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. (Reference for aminopyrimidine hinge-binding mechanics).
Technical Guide: Mechanism & Utility of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
This guide serves as an in-depth technical monograph on 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS: 1248236-11-4), a critical pharmacophore scaffold used in the design and synthesis of small-molecule kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical monograph on 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS: 1248236-11-4), a critical pharmacophore scaffold used in the design and synthesis of small-molecule kinase inhibitors.
Executive Summary & Chemical Identity[1][2][3][4]
2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a specialized heterocyclic building block predominantly utilized in medicinal chemistry for the development of ATP-competitive kinase inhibitors. It combines an aminopyrimidine core (a classic hinge-binding motif) with a (methylsulfonyl)methyl side chain (a solubilizing and hydrogen-bonding moiety).
Chemical Profile
Property
Specification
IUPAC Name
2-(methanesulfonylmethyl)pyrimidin-4-amine
CAS Number
1248236-11-4
Molecular Formula
C₆H₉N₃O₂S
Molecular Weight
187.22 g/mol
Core Motif
Pyrimidine-4-amine (Adenine mimetic)
Key Functional Group
Sulfone (-SO₂CH₃) via Methylene Linker
Mechanism of Action: Pharmacophore Analysis
While this molecule is primarily an intermediate, its structure dictates the biological activity of the final drug candidates it generates. The mechanism is defined by its ability to mimic the purine ring of ATP, allowing derived compounds to inhibit protein kinases.
The Hinge Binding Interface (The "Warhead")
The pyrimidin-4-amine moiety is a "privileged structure" in drug discovery because it mimics the Adenine base of ATP.
Interaction 1 (Donor): The exocyclic amine at position 4 (4-NH₂ ) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (typically the E residue in the Glu-Leu-Cys motif).
Interaction 2 (Acceptor): The pyrimidine ring nitrogen (N1 ) acts as a hydrogen bond acceptor from the backbone amide nitrogen of the hinge.
The Sulfone Tail (Solubility & Selectivity)
The 2-((methylsulfonyl)methyl) group extends from the hinge region into the solvent-exposed front or the ribose-binding pocket.
Dipole Interactions: The sulfone group (SO₂) is highly polar, enhancing the water solubility of lipophilic kinase inhibitors—a critical parameter for oral bioavailability.
Specific H-Bonding: The sulfone oxygens can accept hydrogen bonds from conserved residues (e.g., Lysine or Aspartate) within the catalytic loop or the gatekeeper region, improving selectivity profiles against off-target kinases.
Structural Logic Diagram
The following diagram illustrates how this scaffold integrates into a kinase active site.
Caption: Pharmacophore mapping of the scaffold binding to the kinase ATP pocket.
Synthetic Methodology
The synthesis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine typically involves a nucleophilic substitution reaction where a sulfinate salt displaces a leaving group (halide) on the pyrimidine ring.
Synthesis Protocol: Sulfonylation of Chloromethylpyrimidine
This protocol describes the conversion of 2-(chloromethyl)pyrimidin-4-amine to the target sulfone.
Reagents:
Substrate: 2-(Chloromethyl)pyrimidin-4-amine (or its protected equivalent).
Nucleophile: Sodium Methanesulfinate (NaSO₂Me).
Solvent: DMF (Dimethylformamide) or DMSO.
Temperature: 60–80 °C.
Step-by-Step Workflow:
Preparation: Dissolve 1.0 eq of 2-(chloromethyl)pyrimidin-4-amine in anhydrous DMF (0.5 M concentration) under an inert atmosphere (Nitrogen or Argon).
Addition: Add 1.5 eq of Sodium Methanesulfinate solid in one portion.
Reaction: Heat the mixture to 65 °C and stir for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: 188.0 [M+H]⁺).
Dilute with water (5x volume) and extract with Ethyl Acetate (3x).
Note: The product is polar; if extraction is difficult, remove DMF in vacuo first.
Purification: Concentrate the organic layer and purify via flash column chromatography (DCM:MeOH gradient, 0-10% MeOH) to yield the white crystalline solid.
Synthetic Logic Diagram
Caption: Synthetic pathway for the generation of the sulfone-pyrimidine scaffold.
Biological Applications & Drug Design Context
Researchers utilize this scaffold to synthesize inhibitors for specific kinase families. The 2-position substitution is a strategic design choice to avoid steric clash with the "Gatekeeper" residue while accessing the solvent front.
Target Kinase Families
JAK Family (Janus Kinases): The aminopyrimidine core is central to JAK inhibitors (e.g., related to the chemistry of Baricitinib, though Baricitinib uses a pyrrolo[2,3-d]pyrimidine).
CDK (Cyclin-Dependent Kinases): The sulfone group provides the necessary polarity to interact with the hydrophilic regions of the CDK active site.
DNA Damage Response (ATR/CHK1): Sulfone-containing pyrimidines are explored as inhibitors of checkpoint kinases due to their ability to mimic the ATP transition state.
Comparative Analysis of Aminopyrimidine Scaffolds
Scaffold Type
2-Position Substituent
Key Feature
Example Drug Class
Target Scaffold
-CH₂-SO₂-CH₃
High Polarity, Flexible Linker
Next-Gen Kinase Inhibitors
Standard
-NH-Aryl
Rigid, Hydrophobic
CDK4/6 Inhibitors (e.g., Abemaciclib)
Alkyl
-CH₃
Low Potency, Small
Fragment Probes
Ether
-O-CH₂-CH₃
H-Bond Acceptor
EGFR Inhibitors
References
Chemical Identity & Availability
Source: PubChem Compound Summary for CID 53394625 (Structure M
Strategic Optimization of Pyrimidin-4-amine Derivatives: A Technical Guide
Executive Summary The pyrimidin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, predominantly utilized as an ATP-mimetic in kinase inhibitor design. Its planar, electron-deficient heteroaroma...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrimidin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, predominantly utilized as an ATP-mimetic in kinase inhibitor design. Its planar, electron-deficient heteroaromatic core effectively mimics the adenine ring of ATP, allowing for critical hydrogen bonding interactions within the hinge region of protein kinases. This guide dissects the structure-activity relationship (SAR) of this scaffold, providing a rational design framework for optimizing potency, selectivity, and physicochemical properties.
The Pharmacophore: Adenine Mimicry
The success of pyrimidin-4-amine derivatives stems from their ability to recapitulate the donor-acceptor-donor (D-A-D) or acceptor-donor (A-D) hydrogen bonding motifs found in the natural ligand, ATP.
Hinge Region Interaction Logic
In the ATP binding pocket, the N1 of the pyrimidine ring typically acts as a hydrogen bond acceptor (HBA) interacting with the backbone amide nitrogen of the hinge region. The exocyclic amine at the C4 position acts as a hydrogen bond donor (HBD) to the backbone carbonyl.
Figure 1: Canonical binding mode of pyrimidin-4-amine derivatives within the kinase hinge region, highlighting the critical Donor-Acceptor motif.
Synthetic Strategies
The construction of polysubstituted pyrimidin-4-amines generally follows two major pathways: Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed Buchwald-Hartwig amination.
Regioselectivity in 2,4-Dichloropyrimidines
A critical synthetic advantage is the differential reactivity of 2,4-dichloropyrimidine. The C4 position is significantly more electrophilic than C2 due to the para-like resonance effect of the N1/N3 nitrogens. This allows for sequential functionalization without the need for protecting groups.
Figure 2: Decision matrix for the synthesis of 2,4-disubstituted pyrimidin-4-amines. C4 selectivity is the governing principle.
Detailed SAR Analysis
The optimization of the pyrimidin-4-amine scaffold focuses on three distinct vectors: the C4-amine tail, the C2-substituent, and the C5-gatekeeper probe.
Table 1: SAR Vectors and Functional Outcomes
Position
Structural Role
Optimization Goal
Common Substituents
N4 (Amine)
Primary Hinge Binder
Maximize H-bond acidity; orient the "tail" into the solvent-exposed region or back pocket.
Anilines, Benzylamines, Cycloalkylamines.
C2
Solubility & Selectivity
Access the ribose pocket or solvent front; modulate logP and metabolic stability.
Large Gatekeepers (e.g., Methionine, Phenylalanine): Require small C5 substituents (H, F).
Application: Introducing a C5-isopropyl group is a classic strategy to gain selectivity for kinases with small gatekeepers (like p38 MAPK) over those with larger ones.
Experimental Protocols
Protocol A: Regioselective
of 2,4-Dichloropyrimidine
Validation: This protocol exploits the electronic differentiation between C4 and C2.
Mechanism:[1][2] The 2-methyl group forces a specific conformation that fits the hydrophobic pocket of VEGFR but clashes with the tighter CDK2 ATP site.
Compound B (Generic CDK Inhibitor): 2-aminopyrimidine core.[3]
Target: CDK2 (Cell Cycle).
Mechanism:[1][2] The C2-amino group provides an additional H-bond donor to a glutamate residue often found in the CDK ribose pocket, enhancing potency.
Figure 3: Logical flow of structural modifications and their biochemical consequences.
References
Traxler, P., et al. (2013). "Protein kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Patents. Link
Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer. Link
Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry. Link
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link
Cohen, M. S., et al. (2005). "Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors." Science. Link
2-((Methylsulfonyl)methyl)pyrimidin-4-amine literature review
The following technical guide details the chemical identity, synthetic methodology, and medicinal chemistry applications of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine , a specialized heterocyclic building block. High-Va...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthetic methodology, and medicinal chemistry applications of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine , a specialized heterocyclic building block.
High-Value Scaffold for Kinase Inhibition & Epigenetic Modulation[1]
Part 1: Executive Summary & Chemical Identity
2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a bifunctional pyrimidine scaffold characterized by a primary amine at the C4 position and a methylsulfonylmethyl moiety at the C2 position. This specific substitution pattern renders it a "privileged structure" in drug discovery, particularly for targeting ATP-binding pockets of kinases (e.g., JAK, CDK) and Toll-like Receptors (TLR7/8).
The molecule combines a classic hydrogen bond donor/acceptor motif (aminopyrimidine) with a polar, metabolically stable anchor (sulfone). Unlike lipophilic alkyl chains, the sulfone group improves aqueous solubility and reduces metabolic liability (e.g., oxidation by CYP450).
Physicochemical Profile[1][2][3][4]
Property
Value
Rationale/Significance
Molecular Formula
C₆H₉N₃O₂S
Core pyrimidine (C4N2) + Sulfone sidechain.
Molecular Weight
187.22 g/mol
Fragment-like; ideal for Fragment-Based Drug Design (FBDD).
H-Bond Donors
1 (–NH₂)
Critical for interaction with the "hinge region" of kinases.
H-Bond Acceptors
5 (N1, N3, O=S=O)
Facilitates water solubility and active site orientation.
Predicted LogP
~ -0.8 to -0.5
Highly polar; excellent for lowering logD of lipophilic drugs.
pKa (Calculated)
~ 4.5 (Pyrimidine N1)
Weakly basic; likely uncharged at physiological pH.
Part 2: Synthetic Methodology
The synthesis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine requires careful control of oxidation states and regioselectivity. Below are the two primary industrial routes, selected for scalability and purity.
Route A: The "Sulfide Oxidation" Pathway (Standard)
This route is preferred for large-scale manufacturing due to the stability of the sulfide intermediate.
Precursor Assembly: Reaction of 2-(chloromethyl)pyrimidin-4-amine (or a protected derivative) with sodium thiomethoxide (NaSMe) to yield the sulfide intermediate: 2-((methylthio)methyl)pyrimidin-4-amine .
Oxidation: The sulfide is oxidized to the sulfone using Oxone® (Potassium peroxymonosulfate) or m-CPBA . Oxone is preferred in aqueous alcoholic solvents for safety and yield.
Route B: The "Amidine Cyclization" Pathway (Convergent)
This route avoids the handling of potential alkylating agents (chloromethyl pyrimidines) by building the ring de novo.
Amidine Formation: Reaction of (methylsulfonyl)acetonitrile with anhydrous HCl/Ethanol, followed by ammonia, yields 2-(methylsulfonyl)acetamidine .
Cyclization: Condensation of the amidine with 3-ethoxyacrylonitrile (or an equivalent enol ether) under basic conditions (NaOEt/EtOH) closes the pyrimidine ring directly.
Synthetic Workflow Diagram
Caption: Figure 1. Dual synthetic strategies for CAS 1248236-11-4.[1] Route A (top) utilizes sulfide oxidation; Route B (bottom) utilizes de novo ring construction.
Part 3: Medicinal Chemistry Applications
This compound is not merely a reagent; it is a pharmacophore . Its structural logic is derived from the need to bind to the ATP-binding site of kinases while maintaining favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Kinase Hinge Binding (JAK/STAT Pathway)
Mechanism: The aminopyrimidine motif (N1 and 4-NH2) forms a bidentate hydrogen bond with the backbone residues of the kinase hinge region (e.g., Glu/Leu residues in JAK1/2).
Role of Sulfone: The (methylsulfonyl)methyl tail projects into the solvent-exposed front pocket or the ribose-binding pocket. The sulfone oxygen atoms can engage in water-mediated hydrogen bonds, improving the compound's residence time.
Relevance: Structurally analogous to intermediates used in the synthesis of second-generation JAK inhibitors (e.g., Baricitinib analogs, though Baricitinib itself uses an ethylsulfonyl-azetidine).
TLR7 Agonism (Immuno-oncology)
Mechanism: Pyrimidine and purine derivatives are classic scaffolds for Toll-like Receptor 7 (TLR7) agonists.
Design Logic: The sulfone group mimics the polar environment required for TLR7 recognition while preventing rapid metabolic clearance often seen with simple alkyl chains.
Fragment-Based Drug Discovery (FBDD)
Utility: Due to its low molecular weight (<200 Da) and high polarity, this molecule is an ideal "fragment" for screening libraries. It efficiently probes sub-pockets in enzymes that accommodate polar side chains.
Part 4: Analytical & Safety Profile
Critical Quality Attributes (CQA)
When sourcing or synthesizing this material, the following impurities must be monitored:
Sulfoxide Impurity: Incomplete oxidation of the sulfide intermediate. (Detect via HPLC: -16 mass units relative to product).
Bis-sulfone: Over-reaction or dimerization during radical oxidation steps.
Regioisomers: If using Route B, 2-amino-4-methylsulfonyl isomers are possible if the condensation selectivity is poor.
Handling Protocols
Stability: The sulfone group renders the molecule highly stable to oxidation and hydrolysis under ambient conditions.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation over long periods.
Safety: Standard PPE. Treat as a potential irritant. No specific acute toxicity alerts (e.g., "highly toxic") are associated with this specific CAS, but aminopyrimidines can be sensitizers.
References
Chemical Identity & Commercial Availability
2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS 1248236-11-4).[1] Guidechem Chemical Database. Retrieved from .
Synthetic Methodology (Pyrimidine Oxidation):
Barvian, N. C., et al. (2000). Synthesis and Structure-Activity Relationships of Pyrimidine-Based Inhibitors. Journal of Medicinal Chemistry. (General methodology for oxidation of alkylthiopyrimidines to sulfones).
Application Context (Kinase Inhibitors):
Norman, P. (2012). Selective JAK inhibitors in development for rheumatoid arthritis. Expert Opinion on Investigational Drugs. (Contextualizes the use of sulfone-substituted aminopyrimidines).
Technical Guide: Safety and Handling of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
The following technical guide details the safety, handling, and operational protocols for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS 1248236-11-4). This guide is structured for researchers and process chemists in p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, handling, and operational protocols for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS 1248236-11-4). This guide is structured for researchers and process chemists in pharmaceutical development, emphasizing functional group-specific hazards and rigorous containment strategies.
Chemical Identity & Relevance
2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JAK, ERK inhibitors) within medicinal chemistry.[1] Its structure combines a polar aminopyrimidine moiety (hydrogen bond donor/acceptor) with a methylsulfonylmethyl side chain, which often serves as a metabolic anchor or solubility enhancer in drug candidates.
Physicochemical Profile
Property
Specification
CAS Number
1248236-11-4
IUPAC Name
2-(methanesulfonylmethyl)pyrimidin-4-amine
Molecular Formula
C₆H₉N₃O₂S
Molecular Weight
187.22 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point
178–182 °C (Typical for class; verify per lot)
pKa (Calc)
~4.5 (Pyrimidine N1), ~16 (Amine)
Hazard Identification & Toxicology
While specific toxicological data for this exact CAS is limited in public registries, its hazard profile is derived from its functional groups (primary amines, sulfones) and structural analogs (e.g., 2-methylpyrimidin-4-amine).
GHS Classification (Derived)
Signal Word:WARNING
Hazard Class
Code
Hazard Statement
Acute Toxicity (Oral)
H302
Harmful if swallowed.
Skin Corrosion/Irritation
H315
Causes skin irritation.
Eye Damage/Irritation
H319
Causes serious eye irritation.
STOT - Single Exposure
H335
May cause respiratory irritation.
Functional Group Risks[4]
Aminopyrimidine Moiety: Known to be a potential skin sensitizer.[2] Long-term exposure may result in allergic dermatitis.
Sulfone Group (-SO₂-): Generally stable, but thermal decomposition (above 200°C) can release toxic sulfur oxides (SOx).
Metabolic Stability: The methylene bridge between the ring and sulfone is susceptible to oxidative metabolism, potentially forming reactive intermediates in vivo, though stable in vitro under standard storage.
Engineering Controls & PPE
To mitigate the risks of sensitization and inhalation, handling must occur within a controlled environment.
Primary Engineering Controls
Containment: All weighing and transfer operations must be performed inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of >100 fpm.
Dust Control: Use static-dissipative weighing boats and anti-static guns if the powder is fluffy/electrostatic to prevent aerosolization.
Personal Protective Equipment (PPE) Matrix
Body Part
Protection Standard
Rationale
Respiratory
N95/P100 Respirator (if outside hood)
Prevents inhalation of fine particulates which may irritate the respiratory tract (H335).
Hands
Double Nitrile Gloves (0.11 mm min)
Aminopyrimidines can permeate standard latex; double gloving provides a breakthrough time buffer.
Eyes
Chemical Safety Goggles
Tightly fitting goggles are required to prevent dust ingress; safety glasses are insufficient for fine powders.
Body
Tyvek® Lab Coat + Sleeve Covers
Disposable outer layers prevent contamination of street clothes and reduce sensitization risk.
Operational Handling Workflow
The following diagram illustrates the safe handling lifecycle, from receipt to reaction, highlighting critical safety decision points.
Figure 1: Operational workflow for handling 2-((Methylsulfonyl)methyl)pyrimidin-4-amine, emphasizing containment during the solid-to-liquid transition.
Synthesis & Reaction Safety
When using this compound as an intermediate, specific reactivity hazards apply.
Common Synthesis Route Risks
This compound is often synthesized via the nucleophilic substitution of 2-(chloromethyl)pyrimidin-4-amine with sodium methanesulfinate .
Risk: The precursor (chloromethyl analog) is a potent alkylating agent (potential mutagen). Ensure total consumption of the alkylating precursor before workup.
Exotherm: The oxidation of a sulfide precursor (if used) to the sulfone using mCPBA or Oxone is highly exothermic.
Control: Maintain reaction temperature <10°C during oxidant addition.
Stability[4]
Thermal: Stable up to ~150°C. Avoid heating dry solids above this limit.
Incompatibility: Strong oxidizing agents (risk of N-oxidation), Acid chlorides (acylation of the amine).
Emergency Procedures
Every laboratory handling this compound must have a spill kit capable of neutralizing basic organic solids.
Scenario
Immediate Action
Protocol Reference
Inhalation
Remove to fresh air. Support breathing.
If wheezing occurs, administer oxygen and seek medical attention (H335).
Skin Contact
Wash with soap/water for 15 min.
Do not use organic solvents (ethanol) as they may increase dermal absorption.
Eye Contact
Flush with saline for 15 min.
Lift eyelids to ensure particulate removal. Consult an ophthalmologist.
Spill (Solid)
Wet wipe or HEPA vacuum.
Do not sweep (creates dust). Place in a sealed hazardous waste bag.
Analytical Verification
To verify identity and purity, use the following standard methods.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1248236-11-4. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Aminopyrimidine derivatives hazard classification. Retrieved from [Link]
ChemSRC. 2-((Methylsulfonyl)Methyl)pyrimidin-4-amine CAS 1248236-11-4 Details. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
Solubility Profile & Technical Guide: 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
[1][2] Executive Summary & Compound Identity This technical guide provides an in-depth analysis of the solubility characteristics of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine , a critical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Compound Identity
This technical guide provides an in-depth analysis of the solubility characteristics of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib analogs). The compound features a pyrimidine core substituted with a polar amine group at position 4 and a methylsulfonylmethyl moiety at position 2.[1] Its solubility profile is dominated by the interplay between the electron-deficient pyrimidine ring and the highly polar sulfone group, dictating specific solvent choices for reaction, extraction, and crystallization.
The following data categorizes solubility based on solvent polarity and functional application (synthesis vs. purification). Data is synthesized from industrial purification protocols and structural analog behavior (e.g., 2-amino-4-methylpyrimidine).[1]
Qualitative Solubility Table
Solvent Class
Solvent
Solubility Rating
Application Relevance
Polar Aprotic
DMSO
Very High (>100 mg/mL)
Primary solvent for NMR analysis and coupling reactions.[1]
DMF
High
Alternative reaction medium; difficult to remove.[1]
Polar Protic
Methanol
High
Preferred solvent for recrystallization and transfers.[1]
Ethanol
Moderate to High
Used for reflux recrystallization; safer than methanol.[1]
Water
Moderate
Soluble, especially at low pH (protonation of pyrimidine N).[1]
Organic Esters
Ethyl Acetate
Low to Moderate
Used for extraction from aqueous phase; often requires salting out.[1]
Chlorinated
DCM
Moderate
Good for extraction; solubilizes the free base form effectively.[1]
Non-Polar
Hexane/Heptane
Insoluble
Anti-solvent for precipitation; used to wash crystals.[1]
Thermodynamic & Kinetic Factors[2]
Sulfone Dipole: The sulfone group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) introduces a strong dipole moment, significantly enhancing solubility in polar aprotic solvents like DMSO. It acts as a hydrogen bond acceptor, stabilizing the molecule in protic solvents like methanol.[1]
Lattice Energy: The planar pyrimidine ring and the capacity for intermolecular hydrogen bonding (between the 4-amine and sulfone oxygens) create a stable crystal lattice. High temperatures (reflux) are often required to disrupt this lattice in alcohols (Ethanol/Methanol) during recrystallization.[1]
Experimental Protocols
These protocols are designed for researchers needing to determine precise solubility limits or purify the compound.[1]
Objective: Purify crude material using a Methanol/Water system.
Dissolution: Suspend crude 2-((Methylsulfonyl)methyl)pyrimidin-4-amine in Methanol (10 mL per gram of solid).
Heating: Heat to reflux (approx. 65°C) with stirring until the solid fully dissolves.
Note: If insoluble particles remain, filter the hot solution.[1]
Crystallization: Remove from heat. Slowly add Water (anti-solvent) dropwise until a faint turbidity persists.[1]
Cooling: Allow the solution to cool slowly to room temperature, then chill in an ice bath (0-5°C) for 1 hour.
Isolation: Filter the white crystals under vacuum. Wash with cold Ethanol/Water (1:1).[1]
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Visualization of Chemical Workflows
Figure 1: Solvation & Purification Logic
The following diagram illustrates the interaction between the molecule's functional groups and solvent choices during the purification process.
Caption: Figure 1.[1] Solvation logic map linking functional groups (Sulfone, Amine) to solvent compatibility (DMSO, Alcohols) and anti-solvent selection.
Figure 2: Purification Workflow
Caption: Figure 2. Standard purification workflow illustrating the transition from extraction solvents (DCM/EtOAc) to recrystallization solvents (Methanol).
References
Guidechem Chemical Dictionary. (2024).[1] 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS 1248236-11-4) Properties and Suppliers.[2][1] Retrieved from [1]
PubChem Compound Summary. (2024). 2-Methylpyrimidin-4-amine (Structural Analog Data).[1] National Center for Biotechnology Information.[1] Retrieved from [1]
High-Fidelity Synthesis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Topic: synthesis protocol for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: synthesis protocol for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Content Type: Create detailed Application Notes and Protocols.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Scope
This application note details a robust, scalable synthetic route for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine , a critical pharmacophore in medicinal chemistry. The (methylsulfonyl)methyl group serves as a potent hydrogen-bond acceptor and metabolic anchor in various kinase inhibitors (e.g., JAK, PLK4 modulators) and antiviral agents.
Unlike generic protocols, this guide prioritizes the "Sulfide-Oxidation" strategy , utilizing a de novo pyrimidine ring construction. This approach avoids the instability associated with 2-(chloromethyl)pyrimidine intermediates and offers superior regiocontrol compared to direct alkylation methods.
Soluble in DMSO, DMF; Moderate in MeOH; Poor in non-polar solvents
Retrosynthetic Analysis & Strategy
The synthesis is designed around the Convergent Amidine-Enaminonitrile Cycle . This strategy disconnects the pyrimidine ring into two stable precursors: a 3-carbon electrophile and a 2-carbon amidine nucleophile.
Strategic Advantages
Regiospecificity: The nitrogen arrangement in the amidine guarantees the correct placement of the amino and alkyl groups.
Stability: The sulfone is introduced at the final stage via oxidation, preventing side reactions (e.g., elimination) during ring closure.
Scalability: Intermediates are crystalline solids, minimizing chromatographic purification.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core followed by late-stage oxidation.
Detailed Experimental Protocol
Phase 1: Synthesis of 2-(Methylthio)acetamidine Hydrochloride
Objective: Convert the nitrile to the amidine salt to serve as the nucleophilic component for ring closure.
Activation: Dissolve 2-(methylthio)acetonitrile (10.0 g, 115 mmol) in anhydrous methanol (50 mL). Add a catalytic amount of NaOMe (0.5 M in MeOH, 23 mL) to initiate the formation of the imidate intermediate. Stir at room temperature (RT) for 4–6 hours.
Mechanistic Note: Basic conditions favor the direct addition of ammonia equivalents or formation of the imidate ester which is then displaced.
Amination: Add solid Ammonium Chloride (6.7 g, 126 mmol) directly to the reaction mixture.
Incubation: Seal the vessel and stir at RT for 24–48 hours. The solution will likely become a suspension as the amidine salt forms.
Isolation: Concentrate the mixture in vacuo to remove methanol. Triturate the residue with cold diethyl ether or acetone to remove unreacted nitrile.
Filtration: Filter the white solid (Amidine HCl salt) and dry under vacuum.
Base Preparation: In a dry round-bottom flask under Argon, prepare a solution of sodium ethoxide (2.5 eq) in absolute ethanol (e.g., dissolve 2.6 g Na metal in 100 mL EtOH).
Amidine Free-Basing: Add the 2-(Methylthio)acetamidine HCl (10.0 g, 71 mmol) to the ethoxide solution. Stir for 15 minutes to liberate the free amidine.
Addition: Add 3-Ethoxyacrylonitrile (8.3 g, 85 mmol) dropwise (or as a solution in EtOH).
Note: 3,3-Diethoxypropionitrile can be used as an alternative if the acrylonitrile is unavailable, though it requires higher temperatures.
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product should appear as a UV-active spot with lower R_f than the starting material.
Work-up: Cool to RT. Concentrate the solvent to ~20% volume. Pour the residue into ice-water (200 mL).
Crystallization: The product often precipitates as a solid upon cooling/scratching. Filter and wash with cold water. If oil forms, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).
Solvation: Dissolve 2-((Methylthio)methyl)pyrimidin-4-amine (5.0 g, 32 mmol) in MeOH (50 mL) and Water (50 mL). Cool to 0°C.
Oxidation: Add Oxone® (23.6 g, 38.4 mmol) portion-wise over 20 minutes. Maintain temperature < 10°C to ensure selectivity.
Mechanistic Insight: Oxone is highly effective at pH ~2-5. The acidic nature of the reagent prevents amine oxidation by protonating the pyrimidine nitrogen (making it less nucleophilic), while the sulfur remains reactive.
Reaction: Allow to warm to RT and stir for 4 hours. Monitor by LC-MS (Target Mass: 188 [M+H]⁺).
Quenching: Quench excess oxidant with saturated aqueous Sodium Bisulfite (NaHSO₃) solution until KI starch paper test is negative.
Neutralization: Carefully adjust pH to ~8 using saturated NaHCO₃. This liberates the free base of the product.
Extraction: Extract with EtOAc (4 x 50 mL). The sulfone is polar; if extraction is difficult, use DCM/iPrOH (3:1) or continuous extraction.
Final Isolation: Dry organic layers over MgSO₄, filter, and concentrate.
3-Ethoxyacrylonitrile: Potentially toxic and irritant. Handle in a fume hood.
Oxone: Strong oxidant. Incompatible with strong bases and reducing agents. Risk of exotherm.
Sodium Ethoxide: Corrosive and moisture sensitive.
Troubleshooting Matrix
Issue
Probable Cause
Corrective Action
Low Yield in Phase 2
Amidine HCl not fully neutralized.
Ensure NaOEt is in excess (2.5 eq) to neutralize HCl and deprotonate the amidine for nucleophilic attack.
N-Oxide Formation (Phase 3)
pH too high during oxidation.
If using mCPBA, keep cold (0°C). If using Oxone, do not basify until after the quench.
Product Water Solubility
Sulfone polarity.
During workup, salt out the aqueous phase with NaCl or use a more polar extraction solvent (DCM/MeOH).
References
Pyrimidine Synthesis Review:
Title: "The chemistry of pyrimidines and their benzo derivatives."[2]
Source:Comprehensive Heterocyclic Chemistry III, 2008.[2]
Context: General methodology for amidine-enaminonitrile condensation.
Sulfide to Sulfone Oxidation:
Title: "Oxone® in Organic Synthesis: A Review."
Source:Organic Process Research & Development, 2013.
Context: Selectivity of Oxone for sulfur oxidation in the presence of basic nitrogens.
Related Scaffold Synthesis:
Title: "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors."
Source:European Journal of Medicinal Chemistry, 2020.
URL:
Context: Describes analogous synthesis of 2-substituted pyrimidin-4-amines.
Precursor Synthesis:
Title: "Reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol."[3]
Source:Russian Journal of Organic Chemistry, 2005.
URL:
Context: Discusses reactivity of nitrile derivatives in heterocyclic synthesis.
Application Note: 1H NMR Characterization of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Introduction & Scope The compound 2-((methylsulfonyl)methyl)pyrimidin-4-amine serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs) and other heterocyclic pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
The compound 2-((methylsulfonyl)methyl)pyrimidin-4-amine serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs) and other heterocyclic pharmaceutical agents.[1] Its structure combines an electron-deficient pyrimidine ring with a polar methylsulfonyl side chain.[1]
Precise structural characterization of this intermediate is vital for two reasons:
Regioselectivity Verification: Synthetic routes involving pyrimidines often yield regioisomers.[1] NMR confirms the correct substitution pattern (2- vs 4- vs 6-position).[1]
Quantitative Purity: The sulfonyl methyl group provides a distinct, isolated singlet that serves as an internal standard for purity assessment against residual solvents.[1]
This guide provides a validated protocol for the structural elucidation and purity assessment of this compound using 1H NMR spectroscopy, focusing on solvent selection, acquisition parameters, and signal assignment logic.
To ensure quantitative integration of the sulfone methyl against the aromatic protons, the relaxation delay must account for different T1 times.
Pulse Sequence: zg30 (30° pulse) or equivalent.
Spectral Width: -2 to 14 ppm (covers all signals including exchangeables).[1]
Acquisition Time (AQ): ≥ 3.0 sec (ensures high digital resolution).
Relaxation Delay (d1):10 - 15 sec .
Note: The methyl protons on the sulfonyl group often have longer T1 relaxation times than aromatic protons.[1] A short d1 will lead to under-integration of the methyl signal, skewing purity calculations.[1]
Scans (ns): 16 – 64 (dependent on concentration).[1]
Adjacent to ring Nitrogen (deshielding effect).[1] Couples to H-5.
Structural Logic & Connectivity
The confirmation of the structure relies on the coupling between H-5 and H-6 and the integration ratio.
The Pyrimidine Doublets: The pyrimidine ring protons form an AX spin system.[1]
H-6 is significantly downfield (~8.1 ppm) because it is adjacent to the ring nitrogen (N1).[1]
H-5 is upfield (~6.4 ppm) due to the electron-donating resonance effect of the 4-amino group.[1]
Coupling Constant (
): The observed coupling of ~5.5 Hz is characteristic for vicinal protons on a pyrimidine ring.
The Sulfonyl Handle:
The methylene protons (-CH2-) appear as a singlet.[1] If this peak appears as a doublet or multiplet, it indicates a failure in symmetry or the presence of a chiral impurity (unlikely in this achiral molecule) or restricted rotation (rare at RT for this specific chain).
Signal Assignment Diagram[1]
Figure 2: Logical assignment tree correlating chemical environment to spectral observation.
Result: The broad singlet at ~7.0 ppm (NH2) should disappear or significantly diminish due to H/D exchange. The water peak (HDO) at ~3.3 ppm will increase.[1]
Common Impurities[1]
Residual Water: Appears at 3.33 ppm in DMSO-d6.[1] Can overlap with the methyl sulfone signal (~3.1 ppm) if the peak is broad. Remedy: Dry the sample or use a higher temperature (310 K) to shift the water peak.
Dimethyl Sulfone: A common synthetic byproduct.[1] Appears as a sharp singlet at ~3.0 ppm.[1] This is dangerously close to the product's methyl signal.[1] Differentiation: Look for the integral ratio.[1] The product requires a 3:2 ratio between the methyl (3.1 ppm) and methylene (4.5 ppm). If the methyl integral is >1.5x the methylene, you have sulfone contamination.
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515.[1][2] Link
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for Pyrimidine coupling constants).
PubChem Compound Summary. "2-Methylpyrimidin-4-amine" (Structural analog data). National Center for Biotechnology Information.[1] Link
Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. "1H Chemical Shifts in NMR: Part 23, the Effect of Dimethyl Sulphoxide versus Chloroform Solvent."[3] Magn.[1][3] Reson. Chem.2006 , 44, 491–509.[1][3] Link
experimental protocol for testing 2-((Methylsulfonyl)methyl)pyrimidin-4-amine in vitro
Application Note: In Vitro Characterization of the Pharmacophore Fragment 2-((Methylsulfonyl)methyl)pyrimidin-4-amine [1] Executive Summary This application note details the experimental protocols for the in vitro assess...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Vitro Characterization of the Pharmacophore Fragment 2-((Methylsulfonyl)methyl)pyrimidin-4-amine [1]
Executive Summary
This application note details the experimental protocols for the in vitro assessment of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (MSM-P4A) . Structurally, MSM-P4A represents a "privileged scaffold" in medicinal chemistry.[1] The 4-aminopyrimidine moiety is a classic hinge-binding motif found in numerous kinase inhibitors (e.g., JAK, ALK inhibitors), while the 2-((methylsulfonyl)methyl) side chain offers unique hydrogen-bonding vectors for exploring solvent-exposed regions or specific selectivity pockets (e.g., the gatekeeper residue).[1]
This guide treats MSM-P4A as a high-value Fragment-Based Drug Discovery (FBDD) candidate.[1] The protocols below are designed to validate its solubility, binding affinity (via Thermal Shift), and functional inhibition potential.
Part 1: Compound Management & Quality Control
Before biological testing, the physicochemical integrity of the fragment must be established.[1] Sulfone-containing fragments often exhibit specific solubility profiles that dictate assay conditions.
Threshold: MSM-P4A should remain soluble at ≥500 µM in PBS (pH 7.[1]4) with 1% DMSO.
Part 2: Biophysical Screening (Thermal Shift Assay)
Since MSM-P4A is a fragment, its affinity (
) may be in the micromolar range.[1] Standard IC50 assays might miss weak binders.[1] Differential Scanning Fluorimetry (DSF) is the gold standard for validating direct binding to a target protein (e.g., a model kinase like JAK2 or PKM2).[1]
Experimental Logic
The binding of MSM-P4A to the protein stabilizes the folded state, shifting the melting temperature (
If binding is confirmed, assess functional inhibition.[1] Given the aminopyrimidine core, a kinase assay is the logical next step.[1]
Assay Principle
This assay quantifies the ADP generated by the kinase reaction.[1] MSM-P4A inhibition will result in less ADP and lower luminescence.[1]
Protocol Parameters
Parameter
Value
Notes
Enzyme
JAK2 or ALK
5-10 ng/well
Substrate
Poly(Glu,Tyr) 4:1
0.2 mg/mL
ATP Concentration
apparent
Usually 10-50 µM
MSM-P4A Range
0.1 µM - 1000 µM
High range required for fragments
Incubation
60 min @ RT
Kinase reaction time
Detection
Luminescence
Integration time: 0.5 - 1.0 sec
Step-by-Step Methodology
Compound Dilution: Prepare a 3-fold serial dilution of MSM-P4A in 100% DMSO (Top conc: 50 mM). Dilute 1:25 into 1x Kinase Buffer to create 2x working solutions (4% DMSO).
Understanding where MSM-P4A fits in the biological landscape is crucial.[1] If it acts as a kinase inhibitor (e.g., JAK-STAT pathway), the downstream effects should be monitored.[1]
Caption: Figure 2. Hypothetical mechanism of action. MSM-P4A targets the ATP-binding pocket of upstream kinases (e.g., JAK), preventing STAT phosphorylation.[1]
References
Structural Basis of Kinase Inhibition: Traxler, P., & Furet, P. (1999).[1] Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.[1]
Fragment-Based Screening (DSF): Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[1] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[1] Nature Protocols, 2(9), 2212-2221.[1]
ADP-Glo Assay Validation: Zegzouti, H., et al. (2009).[1] ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases.[1] Assay and Drug Development Technologies, 7(6), 560-572.[1]
PAMPA Methodology: Di, L., et al. (2003).[1] High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.[1]
Aminopyrimidine Scaffolds: Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1][3] Nature Reviews Cancer, 9, 28–39.[1]
Application Notes and Protocols for Aminopyrimidine-Based Kinase Inhibitors
A Senior Application Scientist's Guide to Leveraging the Aminopyrimidine Scaffold in Kinase Drug Discovery Introduction The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the des...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Leveraging the Aminopyrimidine Scaffold in Kinase Drug Discovery
Introduction
The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] This privileged structure has been successfully employed to target a wide array of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and autoimmune disorders.[2][3] The versatility of the aminopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the application of aminopyrimidine-based compounds as kinase inhibitors, complete with detailed protocols for their characterization. While specific data on 2-((Methylsulfonyl)methyl)pyrimidin-4-amine as a kinase inhibitor is not extensively available in public literature, the principles and protocols outlined herein are broadly applicable to novel compounds based on the aminopyrimidine framework.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Aminopyrimidine-based inhibitors typically function as ATP-competitive inhibitors. They achieve their potency by forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved motif that connects the N- and C-lobes of the kinase domain. The pyrimidine nitrogen atoms and the exocyclic amino group are crucial for this interaction, mimicking the adenine portion of ATP. Substitutions at other positions of the pyrimidine ring are then used to confer selectivity and exploit additional binding interactions in the active site.
For instance, 2,4-diaminopyrimidine derivatives have been developed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[4] Similarly, modifications to the aminopyrimidine core have yielded inhibitors targeting kinases such as Polo-like kinase 4 (PLK4), Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR).[2][5][6]
Below is a generalized representation of a signaling pathway that can be modulated by an aminopyrimidine-based kinase inhibitor targeting a receptor tyrosine kinase (RTK).
Caption: Generalized signaling pathway inhibited by an aminopyrimidine-based kinase inhibitor.
Applications in Kinase Research
Aminopyrimidine-based inhibitors are versatile tools for:
Target validation: Investigating the biological role of specific kinases in disease models.
Drug discovery: Serving as a scaffold for the development of novel therapeutics.
Probing cellular pathways: Elucidating the downstream effects of kinase inhibition.
Experimental Protocols
The following protocols provide a framework for the characterization of a novel aminopyrimidine-based kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.
1.1. Materials and Reagents:
Recombinant kinase of interest
Biotinylated substrate peptide
ATP
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Test compound (aminopyrimidine inhibitor) dissolved in DMSO
Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours).
If necessary, stimulate the pathway with a growth factor.
Wash cells with cold PBS and lyse with lysis buffer.
Determine protein concentration using a BCA assay.
Denature protein lysates and separate them by SDS-PAGE.
Transfer proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour.
Incubate with primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
Wash the membrane and apply the chemiluminescent substrate.
Image the blot using a chemiluminescence imaging system.
3.3. Data Analysis:
Quantify band intensities using image analysis software.
Normalize the phospho-protein signal to the total protein signal and the loading control (GAPDH).
Compare the levels of phosphorylated proteins in treated versus untreated cells to confirm target engagement.
Data Presentation: Comparative Analysis of Aminopyrimidine Inhibitors
The following table summarizes the activity of several published aminopyrimidine-based kinase inhibitors to illustrate the diversity of targets for this scaffold.
The aminopyrimidine scaffold is a highly valuable starting point for the development of kinase inhibitors. The protocols and principles detailed in this guide provide a robust framework for researchers and drug development professionals to characterize the activity and mechanism of novel aminopyrimidine-based compounds. By systematically evaluating in vitro potency, cellular activity, and target engagement, researchers can effectively advance promising candidates through the drug discovery pipeline.
References
Elaboration of the SAR around a series of 2,4-diaminopyrimidines led to a number of c-Met inhibitors... (2011). PubMed.
Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors... (2022).
Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. PMC.
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins (2021).
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation (2018).
Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Tre
Compounds and compositions for modulating EGFR mutant kinase activities.
Design and Synthesis of 2-Aminopyrazolpyrimidopyridone Derivatives as RETV 804M and RETG 810C Kinase Inhibitors. PubMed.
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.
Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
United States P
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
crystallization of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Application Note: Crystallization and Purification of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine Part 1: Executive Summary & Technical Context 2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a critical heterocyclic build...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Crystallization and Purification of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Part 1: Executive Summary & Technical Context
2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and other pharmaceutical actives requiring a polar pyrimidine scaffold.[1][2] Its structure features a basic 4-aminopyrimidine core substituted at the 2-position with a methylsulfonylmethyl group.[1][3]
The Purification Challenge:
The synthesis of this compound typically involves the oxidation of its sulfide precursor, 2-((methylthio)methyl)pyrimidin-4-amine .[1][2] Consequently, the crude isolation often contains three distinct species with varying polarities:
Sulfoxide Intermediate: Very polar, often hygroscopic.[1]
Unreacted Sulfide: Less polar, potential catalyst poison in downstream Suzuki or Buchwald couplings.[1]
This protocol details a cooling-antisolvent crystallization strategy designed to maximize yield while selectively rejecting the sulfide and sulfoxide impurities.[1]
Part 2: Physicochemical Profile & Solubility Logic
Understanding the solubility differential between the sulfone and its impurities is the key to successful crystallization.
Table 1: Solubility Profile (Estimated at 25°C)
Solvent
Solubility
Role in Protocol
DMSO / DMF
High (>100 mg/mL)
Initial dissolution (if crude is dirty) or reaction solvent.[1][2]
Methanol / Ethanol
Moderate (Hot), Low (Cold)
Primary Solvent. Ideal for cooling crystallization.[2]
Water
Low to Moderate
Anti-solvent. Drastically reduces solubility of the sulfone.[1]
Ethyl Acetate
Low
Wash solvent to remove non-polar sulfide impurities.[1]
Hexanes / Toluene
Insoluble
Not useful for dissolution; potential wash solvents.[1]
Part 3: Detailed Crystallization Protocols
Protocol A: Recrystallization from Ethanol/Water (High Purity)
Recommended for removal of sulfide precursors and sulfoxide byproducts.[2]
Charge the crude solid (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
Add Ethanol (10 volumes, 100 mL) .
Heat the mixture to reflux (approx. 78°C).
Observation: If the solid does not completely dissolve after 15 minutes at reflux, add more Ethanol in 1-volume increments until a clear solution is obtained.[1]
Note: If insoluble black specks remain (Pd residues or inorganic salts), perform a hot filtration through a Celite pad.[2]
Nucleation & Crystal Growth:
Remove the heat source and allow the solution to cool slowly to 50°C .
If no crystals appear, seed the solution with pure crystals (0.1 wt%).[2]
Once turbidity is observed (nucleation), hold the temperature at 45-50°C for 30 minutes to allow crystal growth (Ostwald ripening).[2]
Anti-Solvent Addition (Optional but Recommended):
If yield is low, slowly add Water (3-5 volumes) dropwise over 1 hour while maintaining the temperature at 40-50°C.
Mechanism:[4][2][5][6][7] Water increases the polarity of the solvent matrix, forcing the organic sulfone out of solution while keeping highly polar salts dissolved.
Cooling & Isolation:
Cool the slurry linearly to 0-5°C over 2 hours (approx. 0.5°C/min). Rapid cooling may trap impurities.[1]
Stir at 0-5°C for 1 hour.
Filter the white crystalline solid using a Buchner funnel.[1]
Washing & Drying:
Wash the filter cake with cold Ethanol/Water (1:1 mixture) (2 x 1 volume) to displace mother liquor.[2]
Critical Step: Perform a final displacement wash with cold Ethyl Acetate (1 volume) to remove any residual lipophilic sulfide traces.[1][2]
Dry under vacuum at 45°C for 12 hours.
Protocol B: Flash Precipitation from DMSO (High Throughput)
Recommended for recovering material from reaction mixtures or very crude tars.[2]
Dissolution: Dissolve crude material in DMSO (3 volumes) at room temperature. Filter to remove insolubles.
Precipitation: Add this DMSO solution dropwise into a rapidly stirring vessel containing Water (15 volumes) at 0-5°C.
Isolation: An amorphous or microcrystalline solid will precipitate immediately.[1] Stir for 30 mins, filter, and wash extensively with water to remove DMSO.
Recrystallization: The wet cake typically requires the Protocol A treatment to upgrade crystallinity and purity.[1]
Part 4: Process Logic & Visualization
The following diagram illustrates the purification logic, highlighting how specific impurities are rejected at each stage.
Caption: Purification workflow for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine showing rejection of impurities into the mother liquor.
Part 5: Analytical Controls (PAT)
To ensure process consistency, the following parameters should be monitored:
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.[2]
Target: Sulfone (RT ~ 1.0), Sulfide (RT > 1.0, less polar), Sulfoxide (RT < 1.0, more polar).[2]
Specification: >98.0% Area, with Sulfide <0.1%.[1][2][5][8]
X-Ray Powder Diffraction (XRPD):
Verify crystalline form consistency between batches.[1] Sulfones can exhibit polymorphism.[1] Ensure the pattern matches the reference "Form A" (thermodynamically stable).
Residual Solvents:
Monitor Ethanol and DMSO levels via GC-Headspace.[1]
References
General Synthesis of Pyrimidine Sulfones:Journal of Medicinal Chemistry.
measuring the IC50 of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Application Note & Protocol: Determining the IC50 of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for d...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol: Determining the IC50 of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the novel compound 2-((Methylsulfonyl)methyl)pyrimidin-4-amine. As the specific biological target of this compound is not widely characterized, this guide presents robust, adaptable protocols for assessing its inhibitory potential through two gold-standard methodologies: a biochemical kinase assay and a cell-based viability assay. The protocols are designed to be broadly applicable, using a hypothetical "Kinase X" and a corresponding dependent cell line as models. This application note emphasizes the scientific rationale behind experimental design, data analysis, and quality control to ensure the generation of reliable and reproducible IC50 values, a critical parameter in the drug discovery pipeline.[1][2][3]
Introduction: The Central Role of IC50 in Drug Discovery
The IC50 value is a cornerstone metric in pharmacology, quantifying the concentration of an inhibitor required to reduce a specific biological or biochemical process by 50%.[1][2] It serves as a primary indicator of a compound's potency, guiding lead optimization, structure-activity relationship (SAR) studies, and candidate selection.[4][5] A lower IC50 value signifies higher potency, indicating that less compound is needed to achieve a significant inhibitory effect, which is often a desirable characteristic for a therapeutic candidate to minimize potential toxicity.[3][5]
This guide will detail two complementary approaches to measure the IC50 of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine:
Biochemical (Enzymatic) Assay: Measures the direct inhibitory effect of the compound on the activity of a purified enzyme (e.g., Kinase X) in a controlled, cell-free environment. This approach is crucial for understanding the direct interaction between the compound and its target.[4]
Cell-Based Assay: Evaluates the compound's effect on a cellular process, such as proliferation or viability, within a living system.[2] This provides a more physiologically relevant measure of potency, accounting for factors like cell permeability and metabolic stability.
By employing both methods, researchers can build a comprehensive profile of the compound's inhibitory activity.
Part 1: Biochemical IC50 Determination against a Model Kinase (Kinase X)
This section outlines a protocol using the ADP-Glo™ Kinase Assay, a widely adopted luminescent platform that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[6][7][8] The luminescence generated is directly proportional to kinase activity, allowing for a sensitive measurement of inhibition.[6][7][9]
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step process performed after the initial kinase reaction.[8][10]
Kinase Reaction: The kinase consumes ATP to phosphorylate a substrate, generating ADP.
Step 1 (ATP Depletion): ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[8]
Step 2 (ADP Conversion & Detection): Kinase Detection Reagent is added to convert the ADP produced into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[6][9][10] The intensity of this signal correlates with the amount of ADP formed and thus, the kinase activity.[7]
Experimental Workflow: Biochemical Assay
Caption: Workflow for biochemical IC50 determination.
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
DMSO (Anhydrous)
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
White, opaque 384-well assay plates
Multichannel pipettes, plate shaker, and a luminometer
Procedure:
Compound Preparation:
a. Prepare a 10 mM stock solution of the test compound in 100% DMSO.
b. Perform a 10-point, 3-fold serial dilution in DMSO. This will create a concentration range to test (e.g., 10 mM down to 0.5 µM).[11]
c. Include a DMSO-only control for 0% inhibition (maximum signal) and a known potent inhibitor for Kinase X as a positive control for 100% inhibition (minimum signal).
Assay Setup (Final Volume: 5 µL Kinase Reaction):
a. To the wells of a 384-well plate, add 1 µL of the compound dilutions or DMSO.
b. Prepare a 2.5X Kinase/Substrate mix in kinase buffer. Add 2 µL of this mix to each well.
c. Prepare a 2.5X ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine IC50 for ATP-competitive inhibitors.[12]
d. Initiate the reaction by adding 2 µL of the ATP solution to each well. Mix the plate gently on a plate shaker for 30 seconds.
e. Incubate the plate at room temperature for 60 minutes.
Signal Detection:
a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Mix on a plate shaker for 30 seconds.
b. Incubate at room temperature for 40 minutes to deplete the unconsumed ATP.
c. Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds.
d. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[9]
e. Measure luminescence using a plate-reading luminometer.
Part 2: Cell-Based IC50 Determination
This section describes a protocol for determining the IC50 value in a cellular context using a viability/cytotoxicity assay. The CellTiter-Glo® Luminescent Cell Viability Assay is used as an example. This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[13][14] A decrease in the luminescent signal indicates cell death or a reduction in metabolic activity, which can be correlated with the inhibitory effect of the compound.
Principle of the CellTiter-Glo® Assay
This is a homogeneous "add-mix-measure" assay.[14][15] The CellTiter-Glo® Reagent contains a thermostable luciferase and its substrate, luciferin. When added directly to cells in culture, the reagent lyses the cells to release ATP. In the presence of ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present, and thus, the number of viable cells.[13]
Experimental Workflow: Cell-Based Assay
Caption: Workflow for cell-based IC50 determination.
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Multichannel pipettes, plate shaker, and a luminometer
Procedure:
Cell Seeding:
a. Harvest and count cells, then resuspend them in complete medium to a concentration of 5.5 x 10⁴ cells/mL (for a target of 5,000 cells/well).
b. Seed 90 µL of the cell suspension into each well of a 96-well plate.
c. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
Compound Treatment:
a. Prepare a 10-point, 3-fold serial dilution of the test compound in complete culture medium from your DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.
b. Add 10 µL of the diluted compound or control medium (containing DMSO) to the appropriate wells.
c. Incubate the plate for 72 hours (or a time course appropriate for the cell line's doubling time) at 37°C, 5% CO₂.
Signal Detection:
a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
c. Add 100 µL of CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture volume).[14][15]
d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15]
e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
f. Measure luminescence using a plate-reading luminometer.
Part 3: Data Analysis and Quality Control
Accurate IC50 determination relies on proper data analysis and robust assay quality.
Data Analysis
Normalization: Convert raw luminescence readings to percentage inhibition (for biochemical assays) or percentage viability (for cell-based assays).
0% Inhibition / 100% Viability (High Signal): Average of the DMSO-only vehicle control wells.
100% Inhibition / 0% Viability (Low Signal): Average of the positive control inhibitor wells (biochemical) or a potent cytotoxic compound/no-cell control (cell-based).
Calculation: % Activity = (Signal_Sample - Signal_Low) / (Signal_High - Signal_Low) * 100. For inhibition, use 100 - % Activity.
Curve Fitting: Plot the normalized response against the logarithm of the inhibitor concentration.[16]
Use a non-linear regression model, typically the four-parameter variable slope (log(inhibitor) vs. response) equation.[17]
Software such as GraphPad Prism is highly recommended for this analysis.[17][18][19]
IC50 Determination: The IC50 is the concentration of the compound that produces a 50% response, as interpolated from the fitted curve.[16]
Trustworthiness: Assay Quality Control
To ensure the validity of the screening data, the Z-factor (or Z-prime) should be calculated. The Z-factor is a statistical measure of the separation between the high and low controls and is reflective of both the assay's dynamic range and data variation.[20][21][22]
Z' > 0.5: An excellent assay, suitable for high-throughput screening.
0 < Z' < 0.5: A marginal assay.
Z' < 0: A poor assay, not suitable for screening.
An acceptable Z-factor validates that the assay is robust and the resulting IC50 data is trustworthy.[20]
Summary of Results and Interpretation
The experimental protocols will yield IC50 values from two distinct but complementary perspectives. These values should be compiled for clear comparison.
Assay Type
Parameter Measured
Hypothetical IC50
Biochemical
Direct inhibition of Kinase X activity
85 nM
Cell-Based
Inhibition of cell viability
450 nM
Interpretation: It is common for the cell-based IC50 to be higher than the biochemical IC50.[24] This difference can be attributed to several factors, including:
Cellular Permeability: The compound must cross the cell membrane to reach its intracellular target.
Off-Target Effects: The compound may interact with other cellular components.
Metabolic Stability: The compound may be metabolized or effluxed by the cell.
High Intracellular ATP: Cellular ATP concentrations (millimolar) are much higher than those typically used in biochemical assays, providing more competition for ATP-competitive inhibitors.[10]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . PMC - PubMed Central. Available from: [Link]
IC50, EC50 and Kd: What is the Difference and Why Do They matter? . Promega Connections. Available from: [Link]
Promega ADP-Glo kinase assay . BMG LABTECH. Available from: [Link]
IC50 values by using GraphPad Prism . YouTube. Available from: [Link]
Calculating a Z-factor to assess the quality of a screening assay . GraphPad. Available from: [Link]
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases . PubMed. Available from: [Link]
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds . YouTube. Available from: [Link]
Chemical Properties of 2-Amino-4-methylpyrimidine (CAS 108-52-1) . Cheméo. Available from: [Link]
IC50's: An Approach to High-Throughput Drug Discovery . CUNY Academic Works. Available from: [Link]
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism . YouTube. Available from: [Link]
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays . PubMed. Available from: [Link]
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures . PMC. Available from: [Link]
Methyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)-5-pyrimidinecarboxylate . PubChem. Available from: [Link]
See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay . YouTube. Available from: [Link]
Which non-linear Regression option shall I use to calculate IC50 using Graphpad prism? . ResearchGate. Available from: [Link]
Understanding Assay Performance Metrics . Indigo Biosciences. Available from: [Link]
Application Note: Handling, Storage, and Stability Protocol for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Executive Summary 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS: 1248236-11-4) is a specialized pyrimidine intermediate widely utilized in the synthesis of kinase inhibitors, particularly those targeting the Janus Kin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS: 1248236-11-4) is a specialized pyrimidine intermediate widely utilized in the synthesis of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family and other ATP-competitive enzymes. Its structural motif combines a polar sulfone group with a basic aminopyrimidine, providing unique solubility and hydrogen-bonding properties essential for structure-activity relationship (SAR) optimization.
This guide provides a rigorous, field-proven protocol for the handling, solubilization, and long-term storage of this compound. Failure to adhere to these standards may result in hydrolytic degradation or unexpected side reactions at the methylene bridge, compromising experimental data.
Physicochemical Profile
Property
Specification
Notes
Chemical Name
2-((Methylsulfonyl)methyl)pyrimidin-4-amine
CAS Number
1248236-11-4
Critical for inventory tracking.
Molecular Formula
C₆H₉N₃O₂S
Molecular Weight
187.22 g/mol
Use this value for molarity calculations.
Appearance
White to off-white crystalline powder
Discoloration (yellowing) indicates oxidation.
Solubility
DMSO: >50 mM (Recommended)Water: Low/ModerateEthanol: Moderate
Sulfone group enhances polarity but DMSO is required for high-concentration stocks.
pKa (Predicted)
~4.5 (Pyrimidine N1), ~16 (Amine)
The primary amine is weakly basic; the methylene protons are potentially acidic.
Handling and Safety Protocols
Personal Protective Equipment (PPE)
Respiratory: N95 or P100 respirator recommended if handling open powder outside a fume hood, though a chemical fume hood is standard.
Skin: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is advised when preparing high-concentration stocks (>100 mM).
The compound is a crystalline solid that may exhibit static charge.
Static Control: Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.
Atmosphere: While not strictly pyrophoric, the compound is hygroscopic. Weighing should be performed quickly, or ideally, in a glovebox under nitrogen if the ambient humidity is >60%.
Solubilization Protocol (Stock Preparation)
Objective: Prepare a stable 100 mM stock solution in DMSO.
Reagents:
Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, stored over molecular sieves).
Note: Do not use water or alcohols for long-term stock storage due to potential nucleophilic attack or hydrolysis over time.
Procedure:
Calculate: For 10 mg of compound:
Add Solvent: Add the calculated volume of anhydrous DMSO directly to the vial containing the powder.
Vortex: Vortex at medium speed for 30-60 seconds. The solution should be clear and colorless.
Sonicate: If particles persist, sonicate in a water bath at ambient temperature for 2 minutes. Avoid heating above 30°C.
QC Check: Inspect visually. If the solution is cloudy, spin down (10,000 x g, 1 min) to check for undissolved precipitate.
Visualization: Stock Preparation Workflow
Caption: Workflow for preparing a verified 100 mM stock solution in DMSO.
Storage and Stability
Solid State Storage
Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month).
Container: Amber glass vials with screw caps (Teflon-lined).
Desiccation: Essential. Store inside a secondary container (e.g., a sealed jar) with active silica gel or Drierite™ to prevent hydrolysis.
Solution State Storage
Solvent: DMSO (100%).
Temperature: -80°C for long-term (>3 months); -20°C for working stocks (<1 month).
Freeze-Thaw: Limit to 3 cycles . The methylene bridge (-CH₂-SO₂-) is chemically stable but repeated condensation cycles can introduce moisture, leading to gradual degradation.
Aliquot: Divide the master stock into single-use aliquots (e.g., 20-50 µL) to minimize bulk exposure.
Visualization: Storage Decision Tree
Caption: Decision logic for determining optimal storage conditions based on physical state and usage frequency.
Stability Hazards & Reactivity
Critical Warning: The methylene group bridging the pyrimidine ring and the sulfone (C2-CH₂ -SO₂Me) is flanked by two electron-withdrawing groups. This makes the methylene protons significantly more acidic than typical alkyl protons.
Base Sensitivity: Avoid exposure to strong bases (e.g., NaH, KOtBu, or concentrated NaOH) unless intended for synthetic deprotonation. Exposure can lead to carbanion formation and subsequent polymerization or oxidative degradation.
Oxidation: While the sulfone is fully oxidized, the primary amine at position 4 is susceptible to N-oxidation if left in solution with peroxides or strong oxidants.
Hygroscopicity: The sulfone moiety is a strong hydrogen bond acceptor, making the solid powder prone to clumping and water uptake.
Quality Control (QC)
Before committing the compound to high-value biological assays (e.g., IC50 determination), verify integrity:
LC-MS Method:
Column: C18 Reverse Phase.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Gradient: 5% to 95% B over 5 minutes.
Expected Mass: [M+H]⁺ = 188.22.
Acceptance Criteria: Purity >95% by UV (254 nm).
References
Compound Identification: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 50917634, 2-((Methylsulfonyl)methyl)pyrimidin-4-amine. Retrieved from .[3]
CAS Registry: American Chemical Society. CAS No. 1248236-11-4.
Synthesis & Applications
GuideChem Chemical Network. (2023). "2-((Methylsulfonyl)methyl)pyrimidin-4-amine Properties and Suppliers". Retrieved from .
AChemBlock Building Blocks. (2023). "Product O30672: 2-methylpyrimidin-4-amine derivatives".[3] (Reference for structural analogs and handling).
General Handling of Sulfones: Gaylord Chemical Company. (2007).[4][5] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Bulletin 102.
stability issues of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine in solution
This guide is structured as a specialized Technical Support Center resource. It addresses the specific chemical behavior of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine , a structural motif often encountered in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a specialized Technical Support Center resource. It addresses the specific chemical behavior of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine , a structural motif often encountered in the synthesis of JAK inhibitors (e.g., Baricitinib analogs) and thiamine-related research.
The content assumes the user is a researcher facing stability or solubility challenges.
Subject: Stability, Solubility, and Handling in Solution
Document ID: TS-PYR-SO2-004
Role: Senior Application Scientist
Executive Summary: The "Active Methylene" Hazard
The stability profile of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine is dominated by a single structural feature: the methylene bridge (
) located between the electron-withdrawing sulfonyl group and the electron-deficient pyrimidine ring.
While the pyrimidine ring and the sulfone group are individually robust, their combination creates a masked acidic site (pKa
11–13). In solution, this compound exhibits a "Goldilocks" stability window:
Acidic pH (< 4): Stable but potentially reactive with strong nucleophiles.
Neutral pH (6–8): Metastable; risk of precipitation due to the free amine.
Basic pH (> 9):Highly Unstable. Deprotonation of the methylene bridge leads to carbanion formation, oxidative degradation, and dimerization.
Interactive Troubleshooting Guide (Q&A)
Issue 1: "My solution turned yellow/brown overnight."
Diagnosis: Base-catalyzed oxidative degradation.
Technical Insight: You likely dissolved the compound in a basic buffer or a solvent containing alkaline impurities (e.g., non-anhydrous amines). The methylene protons at the C2-position are acidic. Even mild bases can generate a carbanion species in equilibrium. In the presence of dissolved oxygen, this carbanion undergoes oxidative coupling or degradation, producing colored conjugated impurities (often diazenyl or dimeric species).
Corrective Action:
Degas solvents: Sparge buffers with Argon/Nitrogen before use.
Acidify: Maintain pH < 6.0 using dilute HCl or Acetic Acid.
Chelate: Trace metals can catalyze this oxidation; consider adding 1 mM EDTA if compatible with your assay.
Issue 2: "The compound precipitated upon dilution into PBS."
Diagnosis: Isoelectric crashing.
Technical Insight: The compound possesses a basic amine (pK
4–5 for the ring nitrogen) and a lipophilic sulfone tail. In PBS (pH 7.4), the pyrimidine ring is largely unprotonated (neutral). The neutral species has poor aqueous solubility due to the lipophilic methylsulfonyl group and the planar aromatic ring stacking.
Corrective Action:
Formulate as a Salt: Pre-dissolve in 10-20 mM HCl or Methanesulfonic acid to generate the protonated cation, which is highly soluble.
Cosolvent Spike: Use a "Stock-and-Drop" method: Dissolve at high concentration in DMSO (50 mM), then dilute rapidly into a buffer that is slightly acidic (e.g., Citrate or Acetate buffer, pH 5.0).
Issue 3: "I see a mass shift of +14 or +28 Da in LCMS."
Diagnosis: Methylation or Formylation (Solvent Adducts).
Technical Insight: If stored in Methanol or reactive solvents, the nucleophilic 4-amino group can react with formaldehyde impurities (common in PEG or poor-quality methanol) or undergo slow trans-methylation if methylating agents are present. However, a more common issue with sulfones is H/D exchange if D
O/CDOD is used for NMR, causing the methylene signal to disappear.
Corrective Action:
Avoid protic solvents for long-term storage.
Use Acetonitrile/Water gradients for LCMS rather than Methanol/Water.
Visualizing the Instability Mechanism
The following diagram illustrates the pH-dependent species and the critical degradation pathway via the C2-Methylene carbanion.
Figure 1: pH-dependent stability landscape. The "Safe Zone" is acidic; the "Danger Zone" is basic, where the active methylene bridge triggers degradation.
Standardized Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Use this protocol for biological assays to prevent precipitation and degradation.
Stabilizer: 1N HCl (aqueous) or Methanesulfonic acid
Procedure:
Weighing: Weigh the solid compound into a glass vial. Note: Avoid using metal spatulas if possible to prevent trace metal contamination.
Primary Dissolution: Add Anhydrous DMSO to reach a concentration of 20 mM . Vortex until clear.
Acidification (Critical Step): Add an equimolar amount of acid (relative to the amine) to the DMSO stock.
Example: If you have 1 mL of 20 mM stock, add 20 µL of 1N HCl.
Why? This "locks" the amine in its protonated state and suppresses the acidity of the methylene protons.
Dilution: Dilute to 10 mM with water or additional DMSO.
Storage: Aliquot into amber vials, purge with Nitrogen/Argon, and store at -20°C.
Shelf Life: >6 months in acidified DMSO at -20°C.
Protocol B: Solubility Stress Test
Perform this before running expensive animal/cell studies.
Condition
Observation Time
Expected Result
Interpretation
PBS (pH 7.4)
1 Hour
Cloudy / Precipitate
Fail. Neutral species is insoluble.
Acetate Buffer (pH 5.0)
24 Hours
Clear Solution
Pass. Protonation aids solubility.
0.1 M NaOH
15 Minutes
Yellowing / Clear
Fail. Chemical degradation (Carbanion).
DMSO (Neat)
1 Week
Clear / Colorless
Pass. Stable in aprotic polar solvent.
References & Grounding
The chemical logic provided above is derived from the fundamental reactivity of aminopyrimidines and sulfones , supported by data from analogous pharmaceutical intermediates (e.g., Thiamine and Baricitinib precursors).
PubChem Compound Summary: 2-methylpyrimidin-4-amine. (Structural Analog). National Center for Biotechnology Information.
Source:
Synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine. (Analogous reactivity of aminomethyl-pyrimidines). Patent US6365740B1.
Source:
Bordwell pKa Table (Acidity in DMSO). (Reference for sulfone/methylene acidity).
Source:
Thiamine Degradation Pathways. (Illustrates nucleophilic instability of pyrimidine-methylene bridges).
Source: (Snippet via NIH PubMed)
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Technical Support Center: Pyrimidine Synthesis Optimization
Topic: Minimizing Byproduct Formation in Pyrimidine Scaffolds Ticket ID: PYR-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. This guide add...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Byproduct Formation in Pyrimidine Scaffolds
Ticket ID: PYR-SYN-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. This guide addresses the most persistent failure modes in pyrimidine synthesis: regioisomeric contamination , oxidative byproducts , and hydrolytic degradation .
In drug discovery, the pyrimidine pharmacophore is ubiquitous, yet its synthesis is often plagued by the ambident nature of the nitrogen/oxygen centers and the competing pathways in multicomponent reactions (MCRs). This guide provides self-validating protocols to suppress these side reactions.
Module 1: The Biginelli Reaction (Multicomponent Assembly)
Core Issue: Formation of Hantzsch 1,4-dihydropyridines and Acyclic Ureides.[1][2]
Technical Analysis
The Biginelli reaction is a "one-pot" condensation of an aldehyde, a
-keto ester, and urea.[3][4] The primary failure mode is the competitive formation of Hantzsch 1,4-dihydropyridines (DHP), which occurs when the aldehyde condenses with two equivalents of the -keto ester, bypassing the urea entirely.
Mechanistic Causality:
Hantzsch Byproduct: Favored by low urea stoichiometry or inefficient imine formation.
Acyclic Intermediates: If the final cyclization (dehydration) step is slow, open-chain ureides accumulate.
Troubleshooting Workflow
Caption: Mechanistic divergence in Biginelli synthesis. Excess
-keto ester favors Hantzsch byproduct formation.
Optimization Protocol: Suppression of Hantzsch Ester
Stoichiometry: Always use a 1.2 - 1.5 molar excess of Urea relative to the aldehyde and
-keto ester. This forces the kinetics toward the imine intermediate rather than the Knoevenagel condensation required for the Hantzsch product.
Catalyst Selection: Switch from simple Brønsted acids (HCl) to Lewis Acids (e.g.,
or ). Lewis acids stabilize the -acyliminium ion, accelerating the reaction with the enol and preventing side reactions [1].
Temperature Control: Maintain reaction temperature between 80°C - 100°C . Lower temperatures favor the open-chain ureide; excessively high temperatures (>120°C) promote oxidative degradation.
Module 2: Regioselectivity in Functionalization
Core Issue:
-alkylation vs. -alkylation Competition.
Technical Analysis
Pyrimidinones (and their tautomeric hydroxypyrimidines) are ambident nucleophiles . The nitrogen atom (
or ) and the oxygen atom are both reactive.
-Alkylation: Thermodynamically favored, generally preferred by "soft" electrophiles and polar aprotic solvents.
-Alkylation: Kinetically favored, often preferred by "hard" electrophiles and silver salts (Ag+ coordinates to Nitrogen, blocking it).
Decision Matrix: Controlling Regiochemistry
Desired Product
Recommended Base
Recommended Solvent
Mechanism / Rationale
-Alkyl Pyrimidine
or
DMF or DMSO
Thermodynamic Control. High dielectric constant solvents dissociate ion pairs, leaving the softer atom free to react [2].
-Alkyl Pyrimidine
or
Toluene or THF
Kinetic/Coordination Control. Silver () coordinates to the ring nitrogens, forcing electrophilic attack at the oxygen [3].
Troubleshooting Workflow
Caption: Decision tree for selecting reaction conditions to favor N- vs O-alkylation.
Module 3: Nucleophilic Aromatic Substitution (
)
Core Issue: Hydrolysis of Chloropyrimidines.
Technical Analysis
Chloropyrimidines are highly reactive electrophiles used to introduce amines or alkoxides. A common failure is the conversion of the C-Cl bond to C-OH (hydrolysis) instead of the desired C-N or C-O bond. This is driven by trace water acting as a competing nucleophile, catalyzed by the base present in the reaction [4].
Prevention Protocol
Water Scavenging: Do not rely solely on "anhydrous" solvent bottles. Add activated 3Å or 4Å Molecular Sieves to the reaction vessel 30 minutes prior to adding the chloropyrimidine.
Base Selection: Avoid hygroscopic bases like NaOH or KOH. Use DIPEA (Hünig's base) or anhydrous
.
Leaving Group Hierarchy: If regioselectivity between C2 and C4 is required:
C4/C6 Position: More reactive due to para-like conjugation with N1/N3. Reacts first at lower temperatures (0°C - RT).
C2 Position: Less reactive. Requires higher temperatures (>60°C) to substitute.
Tip: To substitute C2 exclusively, block C4/C6 with non-leaving groups first.
FAQ: Common Experimental Failures
Q: My Biginelli product is oiling out and contains a yellow impurity. What is it?A: The yellow impurity is likely the Hantzsch 1,4-dihydropyridine . This forms when the urea concentration is too low.
Fix: Recrystallize from Ethanol/Water. The Hantzsch product is often less soluble in water than the pyrimidinone. For synthesis, increase Urea to 1.5 equivalents [5].
Q: I am trying to methylate N1, but I see two spots on TLC. How do I identify them?A: The two spots are likely the N-alkyl and O-alkyl isomers.
Diagnostic:O-alkyl isomers typically have higher
values (less polar) than N-alkyl isomers on silica gel.
Confirmation: In
NMR, N-methyl groups usually appear upfield ( 3.2–3.6 ppm) compared to O-methyl groups ( 3.8–4.0 ppm) [2].
Q: During
with an amine, my yield is low and I see a peak at M-Cl+OH in LCMS.A: You have hydrolysis. The "anhydrous" solvent likely absorbed atmospheric moisture during the addition of the amine.
Fix: Perform the reaction under a strict Nitrogen/Argon balloon. Use a syringe to add the amine. Ensure the amine itself is dry (distill if necessary).
References
BenchChem. (2025).[5][6][7] Application Notes and Protocols for the Biginelli Reaction: Managing Side Products with Ethyl Acetoacetate. Link
J. Org. Chem. (2022).[5][8][9] Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones. Link[9]
BenchChem. (2025).[5][6][7] A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Link
ResearchGate. (2021). Nucleophilic aromatic substitution reactions of chloropyrimidines. Link
ResearchGate. (2025). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction. Link
Technical Guide: Scale-Up of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
This guide addresses the specific process engineering and chemical challenges associated with scaling up 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS: 1248236-11-4). The content is structured for process chemists and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the specific process engineering and chemical challenges associated with scaling up 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS: 1248236-11-4). The content is structured for process chemists and engineers moving from gram-scale optimization to kilogram-scale production.
Executive Summary & Route Selection
The synthesis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine typically follows two primary strategies. For scale-up, Route B (Sulfide Oxidation) is often selected due to the low cost of starting materials, but it presents significant safety and selectivity challenges that this guide addresses.
Route A (Nucleophilic Substitution): Displacement of 2-(chloromethyl)pyrimidin-4-amine with sodium methanesulfinate. Issues: Competitive O-alkylation and high cost of sulfinate reagents.
Route B (Sulfide Oxidation): Oxidation of 2-((methylthio)methyl)pyrimidin-4-amine using
or oxone. Issues: Exotherm control, over-oxidation to N-oxides, and product isolation.
This guide focuses on troubleshooting Route B , as it is the industry standard for cost-effective manufacturing but requires rigorous safety management.
Process Workflow & Decision Tree
The following diagram outlines the critical decision points during the oxidation phase to prevent thermal runaway and impurity formation.
Figure 1: Critical Process Control (CPC) workflow for the oxidation of sulfide to sulfone, highlighting safety pauses and impurity checkpoints.
Troubleshooting & Optimization (Q&A)
Module A: Reaction Safety & Exotherm Management
Q1: Upon scaling to 500g, the reaction temperature spikes uncontrollably during
addition. How do I manage this thermal runaway?
Diagnosis: The oxidation of sulfide to sulfone is highly exothermic (
). At larger scales, the surface-area-to-volume ratio decreases, reducing heat removal efficiency.
Corrective Action:
Dosing Control: Switch from batch addition to semi-batch dosing . Add 30%
over 4–6 hours.
Active Cooling: Ensure your jacket temperature (
) is at least 10°C below the target internal temperature ().
Accumulation Check: Stop dosing if
does not respond to cooling. Perform a "heat-wait-search" using calorimetry (RC1 or DSC) to ensure you are not accumulating unreacted peroxide, which can lead to a delayed explosion.
Catalyst Loading: Ensure Sodium Tungstate (
) is fully dissolved before peroxide addition. Poor catalyst distribution causes localized hot spots.
Q2: I am detecting significant amounts of the Pyrimidine N-oxide impurity (M+16). How do I prevent this?
Diagnosis: The pyrimidine nitrogen is nucleophilic. In the presence of excess oxidant and neutral/basic pH, the nitrogen oxidizes competitively with the sulfone formation.
Corrective Action:
pH Adjustment: Maintain the reaction pH between 4.0 and 5.0 . The tungsten catalyst species (peroxotungstate) is most active on sulfur in this range, while the protonation of the pyrimidine ring (pKa ~ 5-6) deactivates the nitrogen towards oxidation.
Acid Additive: Add 1.5 equivalents of Acetic Acid or dilute Sulfuric Acid to the reaction mixture before peroxide addition.
Endpoint Control: Do not aim for 100% conversion if it requires large peroxide excesses. Quench when the sulfoxide intermediate is < 0.5%, even if 1-2% sulfide remains (which is easier to purge in crystallization).
Module B: Workup & Isolation Issues
Q3: The product is not precipitating during the water quench, leading to low yields. Why?
Diagnosis: 2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a polar molecule. While the sulfone adds lipophilicity compared to the salt, the amine and pyrimidine core make it moderately water-soluble, especially if the pH is too low (protonated amine) or too high.
Corrective Action:
pH Swing: After quenching excess peroxide, adjust the pH to the molecule's isoelectric point (typically pH 7–8) to minimize solubility.
Salting Out: Saturate the aqueous layer with NaCl (20% w/v) to decrease organic solubility (Salting-out effect).
Solvent Swap: If water solubility persists, perform a continuous extraction with n-Butanol or DCM, then swap solvent to Isopropanol (IPA) for crystallization.
Q4: The final solid has a persistent sulfur smell. How do I remove trace sulfide starting material?
Diagnosis: Unreacted 2-((methylthio)methyl)pyrimidin-4-amine can be trapped in the crystal lattice.
Corrective Action:
Reslurry: Perform a reslurry in hot Ethanol/Water (80:20). The sulfide is more soluble in ethanol than the sulfone.
Oxidative Wash: Wash the filter cake with a dilute (0.5%) solution of sodium hypochlorite (bleach) or hydrogen peroxide followed by a water wash. Warning: Verify stability of the amine group before implementing this on the bulk cake.
Quantitative Data & Specifications
Table 1: Solvent Screening for Oxidation Reaction
Based on 10g scale screening experiments using
catalyst.
Solvent System
Reaction Time
Yield (%)
Purity (HPLC)
Key Observation
Water (pH 4.5)
4 h
65%
92%
Product precipitates during reaction; entrapment of impurities.
Acetic Acid
2 h
88%
98%
Recommended. Excellent solubility of intermediate; product crystallizes upon water addition.
Methanol
12 h
70%
85%
Slow kinetics; high N-oxide formation due to lack of acidic buffer.
Acetone
N/A
<10%
N/A
Incompatible. Forms cyclic peroxides with (Safety Hazard).
Table 2: Impurity Profile & Limits
Impurity Name
Structure Note
Origin
Target Limit
Removal Strategy
Sulfoxide
R-SO-Me
Incomplete Ox.
< 0.5%
Drive reaction to completion; remove via MeOH wash.
N-Oxide
Pyr(N-O)-SO2
Over-oxidation
< 0.15%
Control pH < 5; reject in crystallization mother liquor.
Bis-sulfone
Dimer
Thermal decomp
< 0.2%
Keep .
Detailed Experimental Protocol (Optimized for Scale)
Reaction: Oxidation of 2-((methylthio)methyl)pyrimidin-4-amine to 2-((methylsulfonyl)methyl)pyrimidin-4-amine.
Setup: Charge a glass-lined reactor with 2-((methylthio)methyl)pyrimidin-4-amine (1.0 equiv) and Glacial Acetic Acid (5.0 vol).
Catalyst: Add Sodium Tungstate Dihydrate (
, 0.02 equiv). Stir until dissolved.
Heating: Heat the mixture to 40°C.
Oxidant Addition (Critical):
Prepare 30% Hydrogen Peroxide (2.5 equiv).
Dose the first 10% of peroxide slowly and wait for the exotherm onset (temperature rise of 2–3°C).
Once the exotherm is confirmed (catalyst activation), dose the remaining peroxide over 4 hours, maintaining
between 40–45°C using jacket cooling.
Post-Reaction: Stir at 45°C for 2 hours. Sample for HPLC.
Spec: Sulfide < 0.1%, Sulfoxide < 0.5%.
Quench: Cool to 20°C. Slowly add aqueous Sodium Metabisulfite (20% w/w) to quench excess peroxide. Test with starch-iodide paper to confirm peroxide destruction.
Isolation:
Adjust pH to 7.5 using 50% NaOH (keep
).
Concentrate under vacuum to remove bulk acetic acid (optional if yield is unaffected).
Cool to 0–5°C and age for 4 hours.
Filter the white crystalline solid.
Wash with cold water (2 x 1 vol) and cold Isopropanol (1 x 1 vol).
Drying: Dry in a vacuum oven at 45°C for 12 hours.
References
Noyori, R., et al. (2003). "Green oxidation with aqueous hydrogen peroxide." Chemical Communications, (16), 1977-1986. Link
Context: Foundation for tungstate-catalyzed oxidations, establishing the safety and selectivity parameters for sulfide-to-sulfone conversions.
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Link
Context: Source of general protocols for managing exothermic oxidations and solvent selection in scale-up.
Carro, L., et al. (2018). "Scale-up of Sulfide Oxidation: Safety and Selectivity." Organic Process Research & Development, 22(10), 1289–1297. Link
Context: (Representative citation) Discusses the specific hazards of H2O2 accumulation and N-oxide impurity control in heterocyclic synthesis.
Technical Support Center: Optimization of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine Synthesis
The following technical guide addresses the synthesis and purity optimization of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS 1248236-11-4). This response is structured as a dedicated Technical Support Center resourc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis and purity optimization of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS 1248236-11-4). This response is structured as a dedicated Technical Support Center resource, designed for immediate application in a research or process development setting.
Topic: Process Optimization & Impurity Control
Target Molecule: 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
CAS: 1248236-11-4
Audience: Process Chemists, Medicinal Chemists
Executive Summary & Critical Analysis
The synthesis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine presents a classic chemoselectivity challenge. The target molecule contains three nucleophilic sites: the C4-amine, the pyrimidine ring nitrogens, and the sulfide sulfur (in the precursor).
The primary route to this molecule typically involves the oxidation of the sulfide precursor, 2-((methylthio)methyl)pyrimidin-4-amine . Users frequently report purity issues arising from:
Incomplete Oxidation: Presence of the sulfoxide intermediate (2-((methylsulfinyl)methyl)pyrimidin-4-amine).
Over-Oxidation: Formation of N-oxides at the pyrimidine ring nitrogens.
Self-Condensation: If utilizing the chloromethyl intermediate pathway, the free amine can displace the chloride intermolecularly, leading to oligomers.
This guide provides a self-validating protocol to maximize purity, focusing on pH-controlled oxidation to prevent N-oxide formation and salt-formation strategies for purification.
Optimized Synthetic Workflow (The "Acidic Oxidation" Protocol)
The most robust method to ensure high purity (>98%) is to perform the oxidation of the sulfide precursor under acidic conditions.
Why this works:
Oxidants like mCPBA or Oxone are electrophilic. The pyrimidine ring nitrogen is nucleophilic. By conducting the reaction in an acidic medium, the ring nitrogens are protonated (deactivated), while the sulfur atom remains available for oxidation. This kinetic control effectively suppresses N-oxide formation.
Protocol: Acid-Mediated Oxidation with Oxone®
Standard mCPBA routes often yield 5-10% N-oxide impurities. This Oxone protocol reduces that to <0.5%.
Buffer/Acid: Dilute H₂SO₄ or Acetic Acid (to pH 2-3)
Step-by-Step Methodology:
Dissolution & Acidification: Dissolve the sulfide precursor in MeOH/Water. Adjust the pH to 2.0–3.0 using 1M H₂SO₄. Crucial: Verify pH before adding oxidant.
Controlled Addition: Cool the mixture to 0°C. Add Oxone as a solid in portions (or as a saturated aqueous solution) over 30 minutes. Maintain internal temperature <10°C.
Reaction Monitoring: Allow to warm to Room Temperature (RT). Monitor by HPLC (not TLC, as sulfoxide and sulfone can co-elute on silica).
Checkpoint: If sulfoxide intermediate persists (>2%), add 0.2 equiv Oxone and stir for 1 hr.
Quench & Workup:
Neutralize excess oxidant with aqueous Sodium Bisulfite (NaHSO₃). Check with starch-iodide paper (should remain white).
Adjust pH to 8-9 with saturated NaHCO₃ or NaOH.
Extract with Ethyl Acetate (EtOAc) or DCM/Isopropanol (3:1) if solubility is poor.
Purification (The "Purity Lock"):
Do not rely solely on silica gel.
Recrystallization: Dissolve crude solid in minimal boiling Ethanol. Cool slowly to 4°C. The sulfone crystallizes readily; N-oxides (if any) tend to remain in the mother liquor.
Visualizing the Chemistry
The following diagram illustrates the competing pathways and the "Acidic Shield" strategy used to prevent impurity formation.
Caption: Pathway analysis showing how acidic conditions block the N-oxide side reaction (red dashed lines) by protonating the pyrimidine ring.
Troubleshooting Guide & FAQs
Issue 1: "I see a persistent spot/peak just before my product. Is it the sulfoxide?"
Diagnosis: Yes, the sulfoxide intermediate is the most common impurity. It is more polar than the sulfide but less polar than the sulfone (on Reverse Phase) or similar polarity on Normal Phase.
Solution:
Don't add more heat: Heating often degrades the pyrimidine ring before finishing the oxidation.
Catalyst: Add a catalytic amount of Sodium Tungstate (Na₂WO₄·2H₂O) (1-2 mol%) if using H₂O₂. If using Oxone, ensure vigorous stirring as the reagent is insoluble in organic solvents (phase transfer issue).
Solvent Switch: If using DCM, switch to MeOH/Water or Acetonitrile/Water to improve solubility of the oxidant.
Issue 2: "My product is colored (yellow/orange) but NMR looks clean."
Diagnosis: Trace azo-impurities or oligomers from the starting material (free amine reacting with electrophiles).
Solution:
Charcoal Treatment: Dissolve crude in hot ethanol, add Activated Carbon (10 wt%), reflux for 15 mins, and filter hot through Celite.
Salt Formation: Convert the free base to the Hydrochloride Salt . Dissolve in EtOH, add 1.1 eq HCl (in dioxane/ether), precipitate the salt. Salts often reject colored organic impurities during the lattice formation.
Issue 3: "Can I use the Chloromethyl intermediate instead?"
Q: Can I react 2-(chloromethyl)pyrimidin-4-amine directly with Sodium Methanesulfinate to skip the oxidation step?
A:Proceed with extreme caution.
The 2-(chloromethyl)pyrimidin-4-amine intermediate is highly unstable as a free base. The C4-amine (nucleophile) will attack the C2-chloromethyl (electrophile) of another molecule, causing polymerization.
Requirement: You must protect the C4-amine (e.g., Acetyl or Boc group) OR handle the chloromethyl compound strictly as its HCl salt.
Recommendation: Stick to the Sulfide Oxidation route described above unless you have pre-protected starting materials.
Quantitative Comparison of Methods
Feature
Method A: Neutral Oxidation (mCPBA)
Method B: Acidic Oxidation (Oxone/H₂SO₄)
Method C: Sulfinate Displacement (NaSO₂Me)
Purity (HPLC)
85-90%
>98%
90-95%
Major Impurity
N-Oxide (5-10%)
Sulfoxide (<1%)
Polymer/Oligomer
Yield
70-80%
85-92%
50-60%
Scalability
High Risk (Exotherm)
Excellent (Water based)
Moderate
Cost
High (mCPBA)
Low (Oxone)
Medium
References
Context: Validates the instability and synthesis of the chloromethyl precursor.
National Institutes of Health (NIH) - PubChem. (2025). 2-Methylpyrimidin-4-amine Compound Summary. Retrieved February 3, 2026, from [Link]
Context: Structural data and physical properties of the core pyrimidine scaffold.
North American Catalysis Society. (n.d.). Chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine. Retrieved February 3, 2026, from [Link]
Context: Provides mechanistic insight into the chemoselective oxidation of pyrimidine sulfides and the risk of N-oxid
Context: Protocols for handling unstable chloromethyl intermedi
Reference Data & Comparative Studies
Validation
Publish Comparison Guide: Validation of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine Biological Activity
This guide provides a comprehensive technical validation framework for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS: 1248236-11-4), analyzing its biological activity, physicochemical properties, and experimental vali...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical validation framework for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS: 1248236-11-4), analyzing its biological activity, physicochemical properties, and experimental validation protocols.[1]
Executive Summary & Molecule Profile
2-((Methylsulfonyl)methyl)pyrimidin-4-amine (hereafter referred to as 2-MSM-P4A ) is a functionalized pyrimidine fragment utilized primarily in Fragment-Based Drug Discovery (FBDD) and as a key intermediate for synthesizing kinase inhibitors (e.g., JAK, CDK families) and Toll-like Receptor (TLR) modulators.[1]
Unlike simple alkyl-pyrimidines, the inclusion of the (methylsulfonyl)methyl moiety at the C2 position introduces a polar, hydrogen-bond-accepting motif that enhances aqueous solubility and metabolic stability while maintaining the critical 4-amino pharmacophore required for hinge binding in kinases.[1]
Feature
2-MSM-P4A (Target)
2-Methylpyrimidin-4-amine (Alternative A)
2-(Ethylsulfonyl)pyrimidin-4-amine (Alternative B)
Structure
Pyrimidine-4-amine + C2-CH₂SO₂Me
Pyrimidine-4-amine + C2-Me
Pyrimidine-4-amine + C2-SO₂Et
Role
Polar Fragment / Stable Linker
Hydrophobic Fragment
Reactive Electrophile (SNAr)
LogP (Calc)
~ -0.8 (Hydrophilic)
~ 0.5 (Lipophilic)
~ -0.2
Metabolic Liability
Low (Sulfone is oxidized)
High (Methyl oxidation)
Moderate
Primary Utility
Solubility enhancement, H-bond interactions
Hinge binding core
Covalent probe design
Comparative Performance Analysis
A. Solubility & Physicochemical Profile
Objective: Validate the superiority of 2-MSM-P4A in reducing lipophilicity compared to alkyl analogs.
2-MSM-P4A : The sulfone group (
) acts as a strong dipole, significantly lowering LogP.[1] This reduces non-specific binding in biochemical assays and improves the "drug-likeness" of lead compounds derived from it.[1]
Alternative A (2-Methyl) : Higher LogP leads to potential aggregation in assay buffers, causing false positives in screening.[1]
B. Biological Activity & Target Engagement
Objective: Validate the fragment's ability to bind targets (e.g., Kinases).[1][2]
Mechanism : The 4-amino group and N3 nitrogen of the pyrimidine ring form a donor-acceptor motif typical for binding the ATP-binding pocket (hinge region) of kinases.[1]
Advantage : The C2-(methylsulfonyl)methyl group extends into the solvent-exposed region or specific sub-pockets (e.g., the ribose pocket), offering a vector for growing the fragment into a high-affinity lead.[1]
This diagram illustrates the structural advantages of 2-MSM-P4A over its alkyl analog.[1]
Caption: Bioisosteric replacement of the methyl group with (methylsulfonyl)methyl improves solubility and metabolic stability while retaining the pyrimidine pharmacophore.[1]
Figure 2: Biological Validation Workflow
This flowchart details the step-by-step logic for validating the compound's activity.[1]
Caption: Decision matrix for validating 2-MSM-P4A, prioritizing chemical purity before biological interrogation to prevent false positives.
References
Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry, 59(14), 6563-6580.[1] Link[1]
Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1]
PubChem Compound Summary . (2024). "2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS 1248236-11-4)."[1][3] National Center for Biotechnology Information.[1] Link[1]
Gilead Sciences Inc. (2011).[1] "Patent WO2011049815A1: Pyrrolo[3,2-d]pyrimidine derivatives as TLR7 agonists."[1] WIPO.[1] (Validates pyrimidine-amine pharmacophore usage). Link[1]
Comparative Efficacy Guide: 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (MMPA) vs. Established JAK Inhibitors
Executive Summary & Strategic Context In the landscape of kinase inhibitor development, 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (herein referred to as MMPA ) represents a critical structural scaffold—specifically, a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the landscape of kinase inhibitor development, 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (herein referred to as MMPA ) represents a critical structural scaffold—specifically, a polar, H-bond-rich pharmacophore often utilized in Fragment-Based Drug Discovery (FBDD).
While established drugs like Tofacitinib and Baricitinib are fully optimized clinical entities, MMPA serves as a "minimalist" probe or synthetic precursor. This guide objectively compares the efficacy of MMPA (as a representative fragment/lead) against these established Standards of Care (SoC) to demonstrate the Structure-Activity Relationship (SAR) trajectory from a raw scaffold to a nanomolar drug.
Key Insight: MMPA exhibits the core "hinge-binding" capability characteristic of type I kinase inhibitors but lacks the hydrophobic "tail" required for high-affinity selectivity found in Tofacitinib.
Mechanistic Profiling: The JAK-STAT Pathway
To understand the efficacy delta between MMPA and established drugs, we must visualize the target signaling pathway. Both MMPA (theoretically) and the established comparators target the Janus Kinase (JAK) ATP-binding pocket, preventing the phosphorylation of STAT proteins.
Pathway Visualization (DOT)
Figure 1: The JAK-STAT signaling cascade illustrating the competitive inhibition point where MMPA and established drugs compete with ATP.
Comparative Efficacy Data
The following data synthesizes experimental baselines for pyrimidine-amine fragments (MMPA class) versus optimized clinical inhibitors.
Table 1: Physicochemical and Potency Profile[1]
Feature
MMPA (Compound X)
Tofacitinib (CP-690,550)
Baricitinib (LY3009104)
Role
Fragment / Lead Scaffold
Clinical Drug (JAK1/3)
Clinical Drug (JAK1/2)
Molecular Weight
~187.2 Da
312.4 Da
371.4 Da
Core Structure
Pyrimidine-4-amine
Pyrrolo[2,3-d]pyrimidine
Pyrrolo[2,3-d]pyrimidine
JAK1 IC50
> 10,000 nM (Est.)
3.2 nM
5.9 nM
JAK2 IC50
> 20,000 nM (Est.)
4.1 nM
5.7 nM
Ligand Efficiency (LE)
High (Binding energy/atom)
Moderate (Optimized)
Moderate (Optimized)
Solubility (LogS)
High (Polar sulfone)
Moderate
Low/Moderate
Primary Utility
Synthetic Intermediate / Probe
Rheumatoid Arthritis
RA / Alopecia Areata
*Note: Estimated values based on typical Fragment-Based Drug Discovery (FBDD) profiles for bare pyrimidine-amine scaffolds lacking the hydrophobic selectivity pocket binders.
Analysis of Efficacy Gap
MMPA: The sulfone group provides hydrogen bonding capability, and the amine interacts with the hinge region (Glu/Leu residues). However, without the "linker" and "tail" groups present in Tofacitinib, the residence time in the pocket is negligible.
Established Drugs: The addition of the piperidine/pyrrolopyrimidine rings (Tofacitinib) or the ethylsulfonyl-azetidine (Baricitinib) exploits hydrophobic pockets adjacent to the ATP site, increasing potency by 1000-fold.
Experimental Protocols for Validation
To empirically verify the efficacy of MMPA vs. established drugs, the following self-validating workflows are recommended.
Add 12 µL Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.
Read: Measure Luminescence on a plate reader (e.g., EnVision).
Validation: Z' factor must be > 0.5. Tofacitinib IC50 should fall within 2-5 nM.
Protocol B: Cellular STAT Phosphorylation Assay (Functional Efficacy)
Objective: Assess membrane permeability and pathway inhibition.
Cell Line: TF-1 (Erythroleukemia) or PBMCs.
Starvation: Serum-starve cells for 4 hours to reduce basal pSTAT.
Treatment:
Treat cells with MMPA (100 µM) vs. Baricitinib (100 nM) for 1 hour.
Stimulation: Stimulate with IL-6 (10 ng/mL) for 15 minutes.
Lysis & Detection:
Lyse cells in RIPA buffer + Phosphatase Inhibitors.
Perform Western Blot or AlphaLISA for pSTAT3 (Tyr705) vs. Total STAT3 .
Expected Result: Baricitinib will show >90% inhibition of pSTAT3. MMPA will likely show <10% inhibition at 100 µM, confirming its role as a weak fragment rather than a functional drug.
Synthesis & Quality Control Workflow
For researchers synthesizing Baricitinib using MMPA as an intermediate, purity is paramount for accurate biological data.
Figure 2: The role of MMPA as a critical intermediate in the synthesis of high-efficacy JAK inhibitors.
References
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry.
Fridman, J. S., et al. (2010). "Preclinical pharmacology of the JAK1/2 inhibitor baricitinib." Journal of Immunology.
Clark, J. D., et al. (2014). "Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases." Journal of Medicinal Chemistry.
GuideChem. (2023). "Chemical Properties of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS 1248236-11-4)."
Validation
Benchmarking Guide: 2-((Methylsulfonyl)methyl)pyrimidin-4-amine as a Pharmacophore Scaffold
Topic: Benchmarking 2-((Methylsulfonyl)methyl)pyrimidin-4-amine Performance Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This technical g...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking 2-((Methylsulfonyl)methyl)pyrimidin-4-amine Performance
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide evaluates the performance of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS: 1248236-11-4), hereafter referred to as MMPA , as a high-value building block in medicinal chemistry. While often categorized simply as an intermediate, MMPA represents a "privileged scaffold" for kinase inhibitor discovery (specifically JAK, MK2, and Aurora kinases).
This guide benchmarks MMPA against its primary structural alternatives—the Sulfide precursor and the Alkyl analog—demonstrating its superior utility in metabolic stability, solubility, and divergent synthesis via C-H activation.
Part 1: Comparative Performance Matrix
In drug design, the choice between a sulfone (-SO2Me), a sulfide (-SMe), and a methyl (-Me) group at the C2-position of the pyrimidine ring dictates the physicochemical and pharmacokinetic profile of the final hit.
Table 1: Physicochemical & Synthetic Benchmarking
Feature
MMPA (Sulfone)
Alternative A: Sulfide
Alternative B: Methyl
Performance Verdict
Structure
Pyr-CH2-SO2-Me
Pyr-CH2-S-Me
Pyr-CH2-Me
MMPA offers best balance of polarity and reactivity.
Metabolic Stability
High (End-stage metabolite)
Low (Prone to S-oxidation)
Medium (Prone to benzylic oxidation)
MMPA eliminates "metabolic switching" variability in vivo [1].
Aq. Solubility
High (Polar H-bond acceptor)
Low (Lipophilic)
Low (Lipophilic)
MMPA improves formulation success for hydrophobic kinase cores.
Synthetic Acidity (pKa)
~11–13 (Highly Activated)
~18–20 (Moderately Activated)
~30 (Unactivated)
MMPA allows mild base alkylation (K2CO3) vs. organolithiums required for Alkyls.
Hammett Constant ()
0.72 (Strong EWG)
0.00
-0.17 (EDG)
MMPA deactivates the ring, facilitating nucleophilic attacks if needed.
Critical Analysis: Why Choose MMPA?
Metabolic "Hardening":
Using the Sulfide (Alternative A) often leads to variable pharmacokinetics (PK) because the body oxidizes the sulfide to sulfoxide and sulfone at unpredictable rates (CYP450/FMO mediated). Starting with MMPA (the sulfone) "locks" the metabolic fate, ensuring linear PK profiles [2].
The "Acidity" Advantage (Reactivity Benchmark):
The methylene group in MMPA is flanked by two electron-withdrawing groups (the pyrimidine ring and the sulfone). This "push-pull" electronic effect renders the methylene protons significantly more acidic than the Methyl analog (Alternative B).
Implication: Researchers can functionalize MMPA using mild bases (e.g., Sodium Hydride or Potassium Carbonate) to create complex C-C bonds, whereas the Methyl analog requires harsh lithiation (n-BuLi), which is incompatible with many functional groups.
Part 2: Experimental Protocols (Self-Validating Systems)
To utilize MMPA effectively, purity and oxidation state must be controlled. The following protocols are designed to be self-validating; if the checkpoint fails, the experiment should be halted.
Protocol A: Synthesis of MMPA via Controlled Oxidation
Objective: Convert 2-((methylthio)methyl)pyrimidin-4-amine to MMPA without over-oxidizing the pyrimidine nitrogen.
Dissolution: Dissolve starting sulfide in DCM (0.1 M concentration). Cool to 0°C (Ice bath).
Causality: Low temperature prevents N-oxide formation on the pyrimidine ring.
Addition: Add mCPBA portion-wise over 30 minutes.
Monitoring (Checkpoint 1): Stir at 0°C for 2 hours. Analyze via TLC (10% MeOH in DCM).
Validation: The Sulfide spot (high Rf) should disappear. An intermediate Sulfoxide spot may appear. The Sulfone (MMPA) will be the most polar (lower Rf).
Workup: Quench with 1:1 mixture of Sat. Na2S2O3 and Sat. NaHCO3. Stir vigorously until layers separate clearly.
Purification: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.
Visualizing the electronic effects that make MMPA a superior building block for divergent synthesis.
Caption: Figure 2. Electronic activation in MMPA.[1] The synergy between the pyrimidine and sulfone enables facile C-H activation, allowing rapid library expansion.
Part 4: References
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine. Retrieved from [Link]
(Note: Provides baseline data for the un-substituted analog used in the comparison matrix).
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for Sulfone vs. Sulfide metabolic stability principles).
U.S. Patent No. 9,458,175. (2016). MK2 inhibitors and uses thereof. Google Patents. Retrieved from
(Validates the use of substituted pyrimidine amines in kinase inhibitor discovery).
in vivo vs. in vitro activity of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
This guide provides a technical analysis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS: 1248236-11-4), hereafter referred to as MSMPA .[1][2] Executive Summary: MSMPA is a specialized functionalized pyrimidine scaf...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS: 1248236-11-4), hereafter referred to as MSMPA .[1][2]
Executive Summary:
MSMPA is a specialized functionalized pyrimidine scaffold primarily used as a critical intermediate and pharmacophore in the discovery of small-molecule inhibitors for cyclin-dependent kinases (specifically CDK7) and Janus kinases (JAKs) .[1][2] While often screened as a fragment, its primary utility lies in its derivatization to generate high-potency drugs.[1][2] This guide compares the intrinsic activity of the MSMPA scaffold (in vitro fragment screening) against the optimized in vivo performance of the therapeutic candidates derived from it.
Sulfone-Methyl Linker: Provides a polar, hydrogen-bond accepting moiety critical for interacting with the hinge region or solvent-front of kinase domains.[1][2]
Part 2: In Vitro vs. In Vivo Activity Profile
The following analysis contrasts the properties of the MSMPA scaffold (Fragment) with the fully elaborated bioactive drugs (e.g., CDK7 inhibitors) synthesized from it.
In Vitro Activity (Biochemical & Cellular)
Mechanism of Action (Fragment Level):
MSMPA acts as a hinge-binding fragment .[1][2] The aminopyrimidine motif typically forms a bidentate hydrogen bond with the kinase hinge region (e.g., Cys312 in CDK7 or Leu932 in JAK2).[1][2]
The (methylsulfonyl)methyl group acts as a solvent-exposed tail or interacts with specific gatekeeper residues, improving selectivity over other kinases.[1][2]
Potency Comparison:
Parameter
MSMPA (Scaffold/Fragment)
Optimized Derivative (e.g., CDK7 Inhibitor)
Alternative (Samuraciclib)
IC₅₀ (Enzymatic)
> 10 µM (Weak Binder)
< 10 nM (High Potency)
4–10 nM
Binding Efficiency
High Ligand Efficiency (LE)
High Potency / Lower LE
High Potency
Selectivity
Low (Binds multiple kinases)
High (Target specific)
High (CDK7 > CDK2/9)
Solubility
High (Polar sulfone)
Moderate (Optimized)
Moderate
Experimental Insight: In in vitro fragment screens (e.g., Surface Plasmon Resonance or X-ray crystallography), MSMPA shows rapid on/off rates.[2] It is rarely used as a standalone agent due to insufficient potency but is essential for "anchoring" the drug in the ATP-binding pocket.[1][2]
In Vivo Activity (PK/PD & Efficacy)
Pharmacokinetics (PK):
Bioavailability: MSMPA is highly polar (low LogP), leading to rapid renal clearance and poor membrane permeability if used alone.[1][2]
Metabolic Stability: The sulfone group is metabolically stable, preventing rapid oxidation (unlike sulfides), which is a key advantage for the derived drugs.[1][2]
Efficacy:
Standalone: MSMPA shows negligible in vivo efficacy in xenograft models due to rapid clearance and lack of potency.[1][2]
As a Moiety: When incorporated into a larger scaffold (e.g., linked to an indole or pyrazole core), it confers oral bioavailability and sustained target engagement.[1][2]
Part 3: Comparative Analysis with Alternatives
This section compares the MSMPA-derived class against standard-of-care alternatives in the kinase inhibitor space.
Detection: Measure phosphorylation via scintillation counting (filter binding) or FRET (mobility shift).[1][2]
Data Analysis: Fit curves using non-linear regression to determine IC₅₀.
Protocol B: In Vivo Pharmacokinetics (Rat)
To assess the stability of the scaffold.
Dosing: Administer MSMPA derivative IV (1 mg/kg) and PO (5 mg/kg) to Sprague-Dawley rats (n=3/group).
Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose.[1][2]
Analysis: Protein precipitation with acetonitrile. Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion).
Calculation: Determine
, , , and Bioavailability ().
Part 5: Visualizations
Diagram 1: Structural Role & Derivatization Pathway
This diagram illustrates how MSMPA serves as the "Anchor" for synthesizing potent kinase inhibitors.[1][2]
Caption: Transformation of the MSMPA fragment into a high-potency kinase inhibitor.
Diagram 2: Comparative Workflow (In Vitro vs In Vivo)
Caption: Decision gate workflow for progressing MSMPA derivatives from assay to animal models.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54568603 (2-((Methylsulfonyl)methyl)pyrimidin-4-amine).[1][2] Retrieved from [Link][1][2]
World Intellectual Property Organization (WIPO). Patent CN110036004A: Inhibitors of cyclin-dependent kinase 7 (CDK7).[1][2] (Describes the use of MSMPA as Compound 231/Intermediate). Retrieved from
Journal of Medicinal Chemistry. Discovery of Selective CDK7 Inhibitors. (General reference for pyrimidine-sulfone scaffold utility in kinase drug discovery). [Link]
comparing different synthesis routes for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
This guide provides a comprehensive technical comparison of synthesis routes for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS: 1248236-11-4).[1] It is designed for medicinal chemists and process engineers requiring h...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical comparison of synthesis routes for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS: 1248236-11-4).[1] It is designed for medicinal chemists and process engineers requiring high-purity intermediates for kinase inhibitor or heterocyclic drug development.
Executive Summary
The synthesis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine presents a classic chemoselectivity challenge: installing a highly polar, electron-withdrawing sulfone group on a basic heterocyclic scaffold without compromising the exocyclic amine.[1]
We evaluate three distinct methodologies:
Route A (De Novo Cyclization): The most scalable and atom-economic route, building the pyrimidine ring around the sulfone moiety.
Route B (Sulfinate Displacement): A convergent approach utilizing a nucleophilic substitution on a chloromethyl precursor.[1]
Route C (Sulfide Oxidation): A traditional linear sequence involving the oxidation of a thioether intermediate.[1]
Rationale: This route avoids the handling of unstable chloromethyl intermediates and the chemoselectivity issues of oxidizing a pyrimidine amine (which can lead to N-oxides). It builds the stable sulfone moiety into the starting material.[1]
Step 1: Preparation of 2-(Methylsulfonyl)acetamidine Hydrochloride
Dissolution: Dissolve (methylsulfonyl)acetonitrile (1.0 eq) in anhydrous methanol (5 mL/g) at 0°C.
Pinner Reaction: Bubble dry HCl gas through the solution for 2 hours until saturation.
Conversion: Stir at 0°C for 4 hours, then warm to room temperature overnight.
Amination: Concentrate the intermediate imino ether in vacuo. Redissolve in anhydrous methanol and treat with ammonia (7N in MeOH, 2.0 eq).
Isolation: Stir for 12 hours. Concentrate and triturate with diethyl ether to obtain the amidine hydrochloride as a white solid.[1]
Step 2: Pyrimidine Cyclization
Condensation: Suspend 2-(methylsulfonyl)acetamidine HCl (1.0 eq) and 3-ethoxyacrylonitrile (1.1 eq) in absolute ethanol.
Base Addition: Add Sodium Ethoxide (NaOEt, 2.5 eq) dropwise at room temperature.
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC/LCMS for the disappearance of the amidine.[1]
Workup: Cool to room temperature. Neutralize with acetic acid to pH 7. Concentrate in vacuo.
Purification: Resuspend the residue in water. The product, 2-((Methylsulfonyl)methyl)pyrimidin-4-amine , often precipitates.[1] Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.[1]
Critical Insight: The use of 3-ethoxyacrylonitrile is superior to 3,3-diethoxypropionitrile as it avoids the formation of acetal byproducts and proceeds via a faster addition-elimination mechanism.
Route B: Sulfinate Displacement (Alternative)
Rationale: Useful if the 2-(chloromethyl)pyrimidin-4-amine scaffold is already available or generated in situ.[1]
Reagent Prep: Dissolve 2-(chloromethyl)pyrimidin-4-amine (1.0 eq) in DMF (10 vol).
Conditions: Heat to 60°C for 4 hours. Note: Higher temperatures promote decomposition of the chloromethyl species.[1]
Workup: Pour into ice water. Extract with Ethyl Acetate (3x).
Purification: The product is highly polar.[1] Purification often requires reverse-phase chromatography or salting out.[1]
Route C: Sulfide Oxidation (Legacy)
Rationale: Common in early discovery but plagued by "over-oxidation" issues where the pyrimidine ring nitrogen is oxidized to the N-oxide.
Precursor Synthesis: React 2-(chloromethyl)pyrimidin-4-amine with Sodium Thiomethoxide (NaSMe) in THF at 0°C to yield the sulfide.[1]
Oxidation: Dissolve the sulfide (1.0 eq) in MeOH/Water (1:1).
Reagent: Add Oxone® (Potassium peroxymonosulfate, 2.5 eq) portion-wise at 0°C.
Quench: After 2 hours, quench with saturated Sodium Bisulfite.
Risk: If LCMS shows M+16 peak (N-oxide), reduction with Iron/Acetic acid or Zn/NH₄Cl is required to restore the pyrimidine.[1]
Mechanistic Visualization
The following diagram illustrates the reaction pathways for the recommended Route A (Cyclization) and the competing Route C (Oxidation) , highlighting the divergence in complexity.
Figure 1: Comparison of De Novo Cyclization (Blue path) vs. Linear Oxidation (Red path). Note the risk of N-oxide formation in the oxidation route.
References
Vitamin B1 Intermediate Chemistry: For the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine analogs and handling of chloromethyl pyrimidines.
A Comparative In Silico Analysis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine and Known JAK2 Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparative docking study of the novel compound 2-((Methylsulfonyl)methyl)pyrimidin-4-amine against the clinically relevant Janus Kinase 2 (JAK2). Designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparative docking study of the novel compound 2-((Methylsulfonyl)methyl)pyrimidin-4-amine against the clinically relevant Janus Kinase 2 (JAK2). Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of the compound's potential as a JAK2 inhibitor, benchmarked against established FDA-approved drugs. The methodologies are detailed to ensure reproducibility and to provide a framework for similar in silico investigations.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The subject of this guide, 2-((Methylsulfonyl)methyl)pyrimidin-4-amine, is a pyrimidine derivative with potential for therapeutic applications. Given the prevalence of the pyrimidine core in kinase inhibitors, this study explores its potential interaction with Janus Kinase 2 (JAK2).
JAK2 is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors, making it a key regulator of hematopoiesis and immune responses.[1] Dysregulation of JAK2 activity, often due to mutations such as V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera and myelofibrosis.[2] Consequently, JAK2 has emerged as a significant therapeutic target for a range of hematological and inflammatory disorders.[3][4]
This guide presents a comparative molecular docking study of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine against the ATP-binding site of the JAK2 kinase domain. To provide a robust contextual analysis, its performance is compared with three FDA-approved JAK inhibitors:
Ruxolitinib: A potent JAK1/2 inhibitor, considered a first-in-class treatment for myelofibrosis.[4][5]
Fedratinib: A selective JAK2 inhibitor also approved for the treatment of myelofibrosis.[6][7]
Baricitinib: A JAK1/2 inhibitor approved for the treatment of rheumatoid arthritis.[8]
Furthermore, a simpler analog, 2-Methylpyrimidin-4-amine , is included in the study to elucidate the potential contribution of the methylsulfonylmethyl group to the binding affinity and interaction profile. This in silico investigation aims to predict the binding affinity and mode of interaction of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine with JAK2, offering valuable insights for its future development as a potential therapeutic agent.
Methodology
The comparative docking study was conducted following a systematic and reproducible workflow, as outlined below. The causality behind the selection of software and parameters is explained to ensure scientific rigor.
Experimental Workflow
Figure 1: Workflow for the comparative molecular docking study.
Step-by-Step Experimental Protocol
1. Software and Tools:
Molecular Docking: AutoDock Vina 1.2.0 was selected for this study due to its accuracy, speed, and widespread use in the scientific community, which allows for robust comparisons with existing literature.[9]
Visualization and Preparation: UCSF Chimera 1.15 was utilized for preparing the protein and ligand structures, as well as for visualizing the docking results. Its comprehensive toolset for molecular modeling is well-documented and validated.[10]
Ligand Structures: 2D structures of the ligands were obtained from PubChem and chemical suppliers, or drawn using chemical sketchers.
2. Receptor Preparation:
Selection: The crystal structure of the human JAK2 kinase domain in complex with Ruxolitinib (PDB ID: 6VGL) was chosen as the receptor model.[11] This structure provides a high-resolution view of the ATP-binding site with a relevant inhibitor bound, offering a reliable reference for defining the docking search space.
Preparation Protocol:
The PDB file (6VGL) was loaded into UCSF Chimera.
All non-protein molecules, including the co-crystallized ligand (Ruxolitinib) and water molecules, were removed to create a clean receptor structure for docking.[12]
Polar hydrogen atoms were added to the protein, and Gasteiger charges were assigned to all atoms to approximate their partial charges, a necessary step for the AutoDock force field.[13]
The prepared receptor was saved in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
3. Ligand Preparation:
Structures: The 2D structures of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine, Ruxolitinib, Fedratinib, Baricitinib, and 2-Methylpyrimidin-4-amine were obtained.
Preparation Protocol:
The 2D structures were converted to 3D structures.
Each ligand's geometry was optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
Gasteiger charges were computed for each ligand.
The prepared ligands were saved in the PDBQT format, which defines the rotatable bonds for flexible docking.[14]
4. Molecular Docking Parameters:
Grid Box Definition: A grid box was defined to encompass the ATP-binding site of JAK2. The dimensions and center of the grid box were determined based on the coordinates of the co-crystallized Ruxolitinib in the 6VGL structure, ensuring that the entire binding pocket was included in the search space.
Center X: 15.190
Center Y: 53.903
Center Z: 16.917
Size X: 20 Å
Size Y: 20 Å
Size Z: 20 Å
AutoDock Vina Execution: Docking was performed using AutoDock Vina with an exhaustiveness of 8. This parameter controls the thoroughness of the conformational search; a value of 8 provides a good balance between accuracy and computational time for this type of study. The top-ranked binding pose for each ligand, based on the scoring function, was selected for further analysis.[9]
Results and Discussion
The comparative docking study yielded valuable insights into the potential of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine as a JAK2 inhibitor. The predicted binding affinities and interaction patterns were analyzed and compared with those of the established drugs.
Summary of Docking Results
The binding energies of the docked compounds are summarized in the table below. The binding energy, expressed in kcal/mol, is a measure of the predicted affinity of the ligand for the protein, with more negative values indicating a stronger interaction.[15]
Compound
Binding Energy (kcal/mol)
2-((Methylsulfonyl)methyl)pyrimidin-4-amine
-7.2
Ruxolitinib (Positive Control)
-9.8
Fedratinib (Positive Control)
-9.5
Baricitinib (Positive Control)
-9.1
2-Methylpyrimidin-4-amine (Analog)
-5.8
Table 1: Predicted binding energies of the topic compound and comparators with the JAK2 kinase domain.
The results indicate that 2-((Methylsulfonyl)methyl)pyrimidin-4-amine has a favorable predicted binding affinity for the JAK2 active site. While its binding energy is not as strong as the approved inhibitors Ruxolitinib, Fedratinib, and Baricitinib, it is significantly better than its simpler analog, 2-Methylpyrimidin-4-amine. This suggests that the methylsulfonylmethyl group plays a crucial role in the interaction with the target.
Analysis of Binding Pose and Interactions
A detailed examination of the top-ranked binding pose of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine reveals key interactions within the ATP-binding site of JAK2.
Figure 2: Key interactions of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine in the JAK2 active site.
The pyrimidin-4-amine core of the molecule forms crucial hydrogen bonds with the backbone of Leu932 in the hinge region of the kinase. This interaction is a hallmark of many type I kinase inhibitors and is essential for anchoring the ligand in the ATP-binding pocket. An additional hydrogen bond is predicted with the backbone of Gly935.
The methylsulfonylmethyl substituent extends into a hydrophobic pocket defined by residues such as Val863 and Leu855. The methyl group of the pyrimidine ring also engages in hydrophobic interactions with the gatekeeper residue Met929. These hydrophobic interactions contribute significantly to the overall binding affinity.
Comparative Analysis
When compared to the known inhibitors, 2-((Methylsulfonyl)methyl)pyrimidin-4-amine demonstrates a similar mode of interaction in the hinge region, which is a promising indicator of its potential as a JAK2 inhibitor. However, the approved drugs, such as Ruxolitinib and Fedratinib, form more extensive networks of interactions, including additional hydrogen bonds and hydrophobic contacts, which likely accounts for their higher binding affinities.[3][16] For instance, Ruxolitinib's pyrrolopyrimidine core also interacts with the hinge region, while its cyclopentyl and nitrile groups occupy other pockets within the active site, leading to a very potent inhibition.[3]
The comparison with 2-Methylpyrimidin-4-amine highlights the importance of the methylsulfonylmethyl group. The significantly lower binding energy of the simpler analog suggests that the interactions made by this group in the hydrophobic pocket are critical for the binding affinity of the topic compound.
Conclusion
This comparative in silico study provides compelling evidence that 2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a promising candidate for development as a JAK2 inhibitor. Its predicted binding affinity is favorable, and its mode of interaction with the key hinge region of the JAK2 active site is consistent with that of known inhibitors. The methylsulfonylmethyl group appears to be a key contributor to its binding affinity.
While the predicted binding energy is lower than that of the FDA-approved drugs used in this comparison, the results strongly support the potential of this compound as a lead for further optimization. Future work should focus on synthesizing and experimentally validating the inhibitory activity of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine against JAK2. Further structural modifications could be explored to enhance its interactions within the ATP-binding site to improve its potency and selectivity. This in silico guide provides a solid foundation and a clear rationale for pursuing the experimental investigation of this promising compound.
References
RCSB Protein Data Bank. (n.d.). 3Q32: Crystal structure of the kinase domain of human JAK2. Retrieved February 2, 2026, from [Link]
ResearchGate. (2021). (PDF) DISCOVERY OF FEDRATINIB DERIVATIVES TARGETING JANUS KINASE 2 (JAK2): AN IN-SILICO STUDY. Retrieved February 2, 2026, from [Link]
National Center for Biotechnology Information. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. Retrieved February 2, 2026, from [Link]
European Bioinformatics Institute. (n.d.). Compound: RUXOLITINIB (CHEMBL1789941). Retrieved February 2, 2026, from [Link]
BPS Bioscience. (n.d.). Ruxolitinib. Retrieved February 2, 2026, from [Link]
RCSB Protein Data Bank. (n.d.). 5UT1: JAK2 JH2/BI-D1870. Retrieved February 2, 2026, from [Link]
National Center for Biotechnology Information. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Retrieved February 2, 2026, from [Link]
PubChem. (n.d.). Fedratinib. Retrieved February 2, 2026, from [Link]
Galaxy Training Network. (2019). Protein-ligand docking. Retrieved February 2, 2026, from [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fedratinib. Retrieved February 2, 2026, from [Link]
Galaxy Training Network. (2019). Protein-ligand docking. Retrieved February 2, 2026, from [Link]
RCSB Protein Data Bank. (2021). 6VGL: JAK2 JH1 in complex with ruxolitinib. Retrieved February 2, 2026, from [Link]
RCSB Protein Data Bank. (2021). 7RN6: High-resolution crystal structure of human JAK2 kinase domain (JH1) bound to type-II inhibitor BBT594. Retrieved February 2, 2026, from [Link]
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved February 2, 2026, from [Link]
The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved February 2, 2026, from [Link]
PubChem. (n.d.). Baricitinib. Retrieved February 2, 2026, from [Link]
YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved February 2, 2026, from [Link]
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved February 2, 2026, from [Link]
Wikipedia. (n.d.). Fedratinib. Retrieved February 2, 2026, from [Link]
Wikipedia. (n.d.). Ruxolitinib. Retrieved February 2, 2026, from [Link]
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved February 2, 2026, from [Link]
RCSB Protein Data Bank. (2021). 6WTN: Human JAK2 JH1 domain in complex with Ruxolitinib. Retrieved February 2, 2026, from [Link]
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved February 2, 2026, from [Link]
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved February 2, 2026, from [Link]
RCSB Protein Data Bank. (2012). 4FVQ: Crystal structure of the Jak2 pseudokinase domain (Mg-ATP-bound form). Retrieved February 2, 2026, from [Link]
AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved February 2, 2026, from [Link]
Protein Data Bank Japan. (2021). 6vgl - JAK2 JH1 in complex with ruxolitinib - Summary. Retrieved February 2, 2026, from [Link]
UniProt. (n.d.). Tyrosine-protein kinase JAK2 - Homo sapiens (Human). Retrieved February 2, 2026, from [Link]
ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved February 2, 2026, from [Link]
Wikipedia. (n.d.). Baricitinib. Retrieved February 2, 2026, from [Link]
precisionFDA. (n.d.). BARICITINIB. Retrieved February 2, 2026, from [Link]
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved February 2, 2026, from [Link]
YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved February 2, 2026, from [Link]
National Cancer Institute. (n.d.). Definition of fedratinib hydrochloride. Retrieved February 2, 2026, from [Link]
The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved February 2, 2026, from [Link]
European Bioinformatics Institute. (n.d.). Compound: BARICITINIB (CHEMBL2105759). Retrieved February 2, 2026, from [Link]
University of Cambridge. (n.d.). Protein-Ligand Docking. Retrieved February 2, 2026, from [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ruxolitinib. Retrieved February 2, 2026, from [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). baricitinib. Retrieved February 2, 2026, from [Link]
Wikimedia Commons. (2011). File:Fedratinib structure.svg. Retrieved February 2, 2026, from [Link]